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  • Product: Zafirlukast Impurity D
  • CAS: 1160235-24-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of Zafirlukast Impurity D: A Technical Guide

Executive Summary Zafirlukast is a highly potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist, widely utilized in the chronic maintenance and prophylactic treatment of asthma[1]. During the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zafirlukast is a highly potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist, widely utilized in the chronic maintenance and prophylactic treatment of asthma[1]. During the manufacturing of the active pharmaceutical ingredient (API), stringent analytical control of process-related impurities is mandated to comply with International Council for Harmonisation (ICH) Q3A guidelines. Among the critical process-related impurities is Zafirlukast Impurity D (also designated in pharmacopeial monographs as Zafirlukast Related Compound D or the m-Tolyl Isomer).

This whitepaper provides an in-depth mechanistic and structural analysis of Impurity D, detailing its chemical identity, synthetic origins, and the self-validating analytical protocols required by drug development professionals for its isolation and characterization.

Chemical Identity & Structural Elucidation

Zafirlukast Impurity D is a precise positional isomer of the Zafirlukast API. While the active therapeutic molecule utilizes an ortho-toluenesulfonamide moiety, Impurity D is characterized by a meta-toluenesulfonamide substitution[2][3].

Quantitative Data: Physicochemical Comparison

The structural deviation—shifting a single methyl group from the 2-position (ortho) to the 3-position (meta) on the terminal phenyl ring—does not alter the molecular weight or empirical formula. However, this spatial rearrangement impacts the topological polar surface area, necessitating its strict quantification (<0.15% threshold) in the final API[3].

PropertyZafirlukast (API)Zafirlukast Impurity D
Chemical Name (IUPAC) Cyclopentyl N-[3-[[2-methoxy-4-[[(2-methylphenyl)sulfonylamino]carbonyl]phenyl]methyl]-1-methylindol-5-yl]carbamateCyclopentyl N-[3-[[2-methoxy-4-[[(3-methylphenyl)sulfonylamino]carbonyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Isomeric Difference ortho-methyl substitutionmeta-methyl substitution
Molecular Formula C₃₁H₃₃N₃O₆SC₃₁H₃₃N₃O₆S
Molecular Weight 575.68 g/mol 575.68 g/mol
CAS Number 107753-78-61159195-69-3
Pharmacopeial Status Active Pharmaceutical IngredientUSP Related Compound D

Mechanistic Origins & Synthetic Pathway

Expertise & Experience: Causality of Impurity Formation Impurity D is not a downstream degradation product (e.g., resulting from hydrolysis, oxidation, or photolysis); rather, it is a direct process-related intermediate. The core scaffold of Zafirlukast is synthesized via the amidation of a highly functionalized indole-benzoic acid intermediate with o-toluenesulfonamide[3].

The formation of Impurity D is directly causal to the purity of the o-toluenesulfonamide starting reagent. Commercially sourced o-toluenesulfonamide frequently contains trace amounts of its regioisomer, m-toluenesulfonamide. Because the chemical reactivity and nucleophilicity of the meta-isomer are nearly identical to the ortho-isomer under standard coupling conditions (e.g., using coupling agents in acetonitrile), the m-toluenesulfonamide readily participates in the amidation step, yielding Zafirlukast Impurity D as a minor byproduct[3].

ImpurityPathway SM Core Scaffold (Indole-Benzoic Acid Intermediate) Coupling Amidation Reaction (Coupling Agents / Base) SM->Coupling Reagent Sulfonamide Reagent Main: o-Toluenesulfonamide Impurity: m-Toluenesulfonamide Reagent->Coupling Zaf Zafirlukast (o-Tolyl Isomer) Coupling->Zaf Major Pathway (>99%) ImpD Zafirlukast Impurity D (m-Tolyl Isomer) Coupling->ImpD Minor Pathway (<0.15%)

Formation pathway of Zafirlukast Impurity D via competitive amidation of isomeric sulfonamides.

Analytical Characterization Protocols

Due to the isobaric nature of Zafirlukast and Impurity D, standard mass spectrometry alone is insufficient for definitive identification. The following self-validating protocol outlines the orthogonal techniques required to isolate and confirm the regiochemistry of the meta-isomer.

Protocol: Isolation and Structural Elucidation of Impurity D

Step 1: Chromatographic Enrichment (Preparative HPLC)

  • Rationale: The positional isomers possess nearly identical polarities, rendering normal-phase chromatography ineffective. Reverse-phase chromatography is required to exploit minute differences in the hydrophobic surface area of the ortho vs. meta methyl groups.

  • Action: Utilize a reverse-phase C18 preparative column (e.g., 250 mm × 21.2 mm, 5 µm). Employ a gradient mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).

  • Self-Validation: Monitor the eluent at 225 nm. Collect fractions corresponding to the Relative Retention Time (RRT) of ~1.05-1.10. Re-inject the collected fraction on an analytical HPLC to verify a purity of >95% before proceeding to solvent evaporation[3].

Step 2: Mass Spectrometry (LC-ESI-MS)

  • Rationale: To confirm that the isolated fraction is an isomer of the API and not a structurally distinct byproduct (e.g., a desalkylated degradant).

  • Action: Perform Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Self-Validation: The spectrum must yield a protonated molecular ion [M+H]+ at m/z 576.2. The exact mass match with the Zafirlukast standard confirms the isolated compound is an isobaric isomer[3].

Step 3: Nuclear Magnetic Resonance (1H-NMR & 2D COSY)

  • Rationale: Mass spectrometry cannot distinguish between ortho, meta, and para methyl substitutions on the benzenesulfonamide ring. NMR is the only definitive method to assign the regiochemistry.

  • Action: Dissolve the purified fraction in DMSO- d6​ . Acquire 1H-NMR at 400 MHz or higher.

  • Self-Validation: Analyze the aromatic region (7.0 - 8.0 ppm).

    • Zafirlukast (API): Exhibits a splitting pattern characteristic of an ortho-substituted ring (four contiguous aromatic protons with specific ortho couplings).

    • Impurity D: Exhibits a meta-substitution pattern. Look for the diagnostic isolated aromatic proton (H-2 on the sulfonamide ring) appearing as a narrow singlet or fine doublet with a small meta coupling constant ( J≈1.5−2.0 Hz). The presence of this distinct signal unequivocally validates the structural identity as the m-tolyl isomer[2][3].

Regulatory & Quality Control Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified, and if exceeding 0.15%, it must be toxicologically qualified. Because Impurity D originates from raw material contamination rather than downstream degradation, the most robust control strategy is establishing stringent incoming quality control (IQC) specifications for the o-toluenesulfonamide starting material. Relying solely on downstream purification is resource-intensive and yields significant API loss[1].

References

  • Zafirlukast Related Compound D | CAS No. 1159195-69-3 | Clearsynth - Clearsynth.
  • Zafirlukast Related Compound D - SRIRAMCHEM - Sriramchem.
  • (PDF)
  • Zafirlukast Impurities and Rel

Sources

Exploratory

The Origin, Formation, and Synthesis of Zafirlukast Impurity D: A Comprehensive Technical Guide

Executive Summary Zafirlukast is a highly selective, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist utilized primarily for the prophylactic management of asthma. During the commercial scale-up an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zafirlukast is a highly selective, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist utilized primarily for the prophylactic management of asthma. During the commercial scale-up and process development of the Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandated by ICH Q3A guidelines. Among the trace degradants and process-related byproducts, Zafirlukast Impurity D emerges as a critical, structurally complex bis-indole derivative [1].

This whitepaper provides an in-depth mechanistic analysis of the origin of Impurity D, detailing the chemical causality behind its formation, and outlines a self-validating experimental protocol for its targeted synthesis and analytical isolation.

Chemical Identity & Structural Significance

Zafirlukast Impurity D is a high-molecular-weight byproduct characterized by a unique dimeric indole framework bridged by a central phenylmethylene group. Understanding its exact physicochemical properties is the first step in developing robust analytical methods for its quantification [2].

Table 1: Physicochemical Properties of Zafirlukast Impurity D

PropertyValue
Chemical Name Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate
CAS Number 1160235-24-4
Molecular Formula C46H49N5O8S
Molecular Weight 831.97 g/mol
API Family Zafirlukast
Classification Process-related Impurity

To contextualize Impurity D within the broader API manufacturing process, it is essential to compare it against other known process impurities [1].

Table 2: Comparative Impurity Profile of Zafirlukast

ImpurityStructural CharacteristicMechanistic Origin
Impurity A meta-Tolyl IsomerIsomeric contamination in the starting sulfonamide
Impurity B para-Tolyl IsomerIsomeric contamination in the starting sulfonamide
Impurity C Methyl CarbamateTransesterification during the ester hydrolysis step
Impurity D Bis-Indole DerivativeAldehyde over-oxidation and subsequent condensation

Mechanistic Origin: The Bis-Indole Pathway

The formation of Impurity D is a direct consequence of a side reaction occurring during the early stages of Zafirlukast synthesis. The intended synthetic route relies on the radical bromination of a 3-methoxy-4-methylbenzoate derivative to yield a mono-bromomethyl intermediate.

The Causality of Over-Oxidation: When the reaction is subjected to N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), trace moisture, excess reagents, or extended reaction times can lead to the formation of a gem-dibromide. During aqueous workup, this dibromide rapidly hydrolyzes to form an aldehyde intermediate (a formyl derivative) [1].

Electrophilic Aromatic Substitution: Once the aldehyde is generated, it acts as a potent electrophile. The reaction mixture contains 1-methyl-1H-indole derivatives. The indole ring is highly electron-rich; the nitrogen lone pair delocalizes into the aromatic system, rendering the C3 position exceptionally nucleophilic. The aldehyde carbon undergoes a dual condensation reaction with two equivalents of the indole derivative. This electrophilic aromatic substitution creates a stable methylene bridge connecting the two indole units, permanently locking the molecule into the bis-indole core of Impurity D [3].

Mechanism SM 3-Methoxy-4-methylbenzoate (Starting Material) Bromination Radical Bromination (NBS, AIBN) SM->Bromination Aldehyde Over-oxidation / Hydrolysis (Aldehyde Intermediate) Bromination->Aldehyde Side Reaction Condensation Electrophilic Aromatic Substitution at C3 Aldehyde->Condensation Indole 1-Methyl-1H-indole (2 Equivalents) Indole->Condensation BisIndole Bis-Indole Core Formation Condensation->BisIndole ImpD Zafirlukast Impurity D (Bis-Indole Derivative) BisIndole->ImpD Subsequent Coupling

Fig 1. Mechanistic pathway illustrating the formation of Zafirlukast Impurity D via condensation.

Targeted Synthesis Protocol for Impurity D

To properly validate analytical methods (such as RP-HPLC) and establish a self-validating system for quality control, Impurity D must be independently synthesized. The following step-by-step methodology outlines the targeted synthesis, explaining the chemical logic behind each experimental choice [1].

Step-by-Step Methodology
  • Aldehyde Generation (Radical Oxidation): React the starting methylbenzoate derivative with NBS and AIBN in chloroform (CHCl₃). Causality: AIBN initiates the radical chain reaction, while NBS provides a steady concentration of bromine radicals. To intentionally synthesize the impurity, extended reaction times and a slight excess of NBS are used to push the equilibrium toward the over-oxidized aldehyde intermediate.

  • Bis-Indole Condensation: Treat the isolated aldehyde with 1-methyl-5-nitro-1H-indole in the presence of Cu₂O and 1,4-dioxane. Causality: The Lewis acidic nature of the copper catalyst activates the aldehyde carbonyl oxygen. This lowers the activation energy for the dual nucleophilic attack by the highly reactive C3 position of the indole rings, successfully yielding the bis-indole core.

  • Nitro Reduction: Subject the bis-indole intermediate to catalytic hydrogenation using Raney Nickel (Raney Ni) and H₂ gas in ethyl acetate (EtOAc). Causality: Raney Ni is chosen for its ability to selectively reduce the aromatic nitro groups to primary amines at ambient pressures without cleaving the newly formed, sterically hindered methylene bridge.

  • Carbamate Protection: React the resulting diamine with cyclopentyl chloroformate and N-methylmorpholine (NMM) in toluene. Causality: NMM acts as a mild, non-nucleophilic base to scavenge the HCl byproduct. This drives the nucleophilic acyl substitution forward, converting the primary amines into stable dicyclopentyl carbamate moieties.

  • Ester Hydrolysis: Hydrolyze the central methyl ester using lithium hydroxide monohydrate (LiOH·H₂O) in aqueous methanol. Causality: The hydroxide ion attacks the sterically accessible ester carbonyl. LiOH is preferred over NaOH to prevent harsh degradation of the carbamate groups, yielding the free carboxylic acid cleanly.

  • Sulfonamide Coupling: Couple the carboxylic acid with o-toluenesulfonamide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the weakly nucleophilic sulfonamide, finalizing the synthesis of Impurity D.

Analytical Detection & Isolation Workflow

In a commercial setting, Impurity D typically exists at levels below 0.15% in the crude API [2]. Its detection and isolation require a highly resolved Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing gradient elution.

Once isolated via preparative HPLC, the structural integrity of the impurity is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the 831.97 m/z molecular weight, followed by ¹H and ¹³C NMR spectroscopy to map the distinct bis-indole proton shifts [2].

Workflow Crude Crude API Batch HPLC RP-HPLC Gradient Elution Crude->HPLC Isolation Prep-HPLC Isolation HPLC->Isolation LCMS LC-MS Analysis (MW: 831.97) Isolation->LCMS NMR 1H/13C NMR Elucidation Isolation->NMR Synthesis Independent Synthesis LCMS->Synthesis NMR->Synthesis

Fig 2. Analytical workflow for the detection, isolation, and structural validation of Impurity D.

Regulatory Implications & Process Control

To maintain API purity and adhere to ICH Q3A thresholds, process chemists must implement strict controls during the synthesis of Zafirlukast. Mitigating the formation of Impurity D requires tight stoichiometric control of NBS during the radical bromination step, strict adherence to anhydrous conditions to prevent premature hydrolysis, and rigorous in-process HPLC monitoring to ensure aldehyde intermediates do not accumulate before the indole coupling phase.

References

  • Goverdhan, G., et al. "Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast." Arabian Journal of Chemistry (via ResearchGate).
  • "Identification, characterization and synthesis of impurities of zafirlukast." PubMed.
  • "ZAFIRLUKAST IMpurity – D | 1160235-24-4." ChemicalBook.
Foundational

Identification and Characterization of the Zafirlukast m-Tolyl Isomer: A Technical Guide for Analytical and Synthetic Workflows

Executive Summary Zafirlukast is a critical active pharmaceutical ingredient (API) used in the chronic management of pulmonary disorders. During its synthesis, the introduction of positional isomers—specifically the m-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zafirlukast is a critical active pharmaceutical ingredient (API) used in the chronic management of pulmonary disorders. During its synthesis, the introduction of positional isomers—specifically the m-tolyl isomer—poses a significant analytical challenge due to its structural and chemical similarity to the target API. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for the chromatographic isolation, mass validation, and regiochemical elucidation of the Zafirlukast m-tolyl isomer.

Pharmacological Context and the CysLT1 Pathway

Zafirlukast is an orally administered leukotriene receptor antagonist (LTRA) . To understand the necessity of rigorous impurity profiling, one must first understand the target biological pathway. Zafirlukast competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor in airway smooth muscle, thereby preventing bronchoconstriction and airway inflammation .

Process-related impurities with altered regiochemistry, such as the m-tolyl isomer, may exhibit unpredictable binding affinities or off-target pharmacological effects, necessitating their strict quantification and control during API manufacturing.

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX LTC4 Cysteinyl Leukotrienes LOX->LTC4 Synthesis CysLT1 CysLT1 Receptor LTC4->CysLT1 Agonist Binding Asthma Bronchoconstriction CysLT1->Asthma Activation Zaf Zafirlukast API Zaf->CysLT1 Competitive Antagonism

Mechanism of Zafirlukast: Competitive antagonism of the CysLT1 receptor pathway.

Structural Chemistry & Causality of Isomer Formation

The standard Zafirlukast molecule contains an o-tolyl (2-methylphenyl) group attached to its sulfonyl moiety. The m-tolyl isomer (also known as Zafirlukast Related Compound D, CAS: 1159195-69-3) arises when the starting sulfonamide material used in the synthesis contains meta-substituted impurities .

  • Molecular Formula: C31H33N3O6S

  • Molecular Weight: 575.68 g/mol

Because the molecular weight and functional groups are identical to the API, distinguishing the m-tolyl isomer relies entirely on resolving the slight differences in hydrodynamic volume and electronic distribution caused by the meta-methyl shift.

Analytical Identification Strategy

Standard 5-µm reversed-phase high-performance liquid chromatography (RP-HPLC) columns routinely fail to provide baseline resolution between the o-tolyl, m-tolyl, and p-tolyl isomers due to their nearly identical polarities.

Causality of Method Design: To overcome this physical limitation, sub-2-µm particle size columns (UHPLC) must be employed to maximize theoretical plates. Furthermore, the sulfonamide linkage in Zafirlukast is weakly acidic. The mobile phase pH must be strictly controlled (e.g., using ammonium formate buffered to pH 3.5) to suppress ionization. This ensures the molecule remains in a neutral, consistent state, preventing peak tailing and enabling the subtle hydrophobic differences of the positional isomers to drive the separation .

G API Crude Zafirlukast API (o-, m-, p- isomers) HPLC UHPLC Separation (pH 3.5 Buffered) API->HPLC Gradient Elution Frac Fraction Collection (m-Tolyl Peak) HPLC->Frac Resolution > 1.5 LCMS LC-MS/MS (m/z 576.2) Frac->LCMS Mass Validation NMR 1H & 13C NMR (Regiochemistry) Frac->NMR Shift Analysis Confirm Structural Confirmation: m-Tolyl Isomer LCMS->Confirm NMR->Confirm

Workflow for the isolation and structural confirmation of the Zafirlukast m-tolyl isomer.

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimized UHPLC parameters required to resolve the m-tolyl isomer from the bulk API.

ParameterCondition / SpecificationCausality / Rationale
Column C18, 50 mm x 2.1 mm, 1.7 µmSub-2-µm particles maximize theoretical plates, critical for resolving closely related positional isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses sulfonamide ionization, sharpening peaks and stabilizing retention times.
Mobile Phase B Acetonitrile (MeCN)Serves as the organic modifier; its aprotic nature provides optimal selectivity for aromatic isomers.
Gradient 30% B to 80% B over 15 minsA shallow gradient ensures differential partitioning of the o-, m-, and p-tolyl groups into the stationary phase.
Flow Rate 0.4 mL/minProvides the optimal linear velocity for 2.1 mm ID columns without exceeding system backpressure limits.
Detection UV at 225 nm & ESI-MS225 nm optimally captures the indole and aromatic chromophores for accurate quantification.

Step-by-Step Experimental Protocols

Protocol 1: Chromatographic Isolation (Self-Validating System)

Objective: Isolate the m-tolyl isomer with >98% purity for downstream structural elucidation.

  • System Suitability Testing (SST): Inject a known resolution mixture containing Zafirlukast API, the m-tolyl isomer, and the p-tolyl isomer.

    • Causality: This acts as a self-validating gatekeeper, proving the column's resolving power before precious samples are consumed. Proceed only if the resolution ( Rs​ ) between the m-tolyl and o-tolyl peaks is ≥1.5 .

  • Sample Preparation: Dissolve the crude Zafirlukast sample in an extraction solvent (50:50 Water:MeCN) to a concentration of 5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Removes particulates that could occlude the delicate sub-2-µm column frit, preventing catastrophic backpressure failures.

  • Preparative Injection: Inject 10 µL aliquots onto the UHPLC system using the gradient outlined in Section 4.

  • Fraction Collection: Monitor the UV absorbance at 225 nm. Collect the eluate corresponding to the retention time of the m-tolyl isomer.

  • Lyophilization: Freeze the collected fractions and lyophilize to remove the aqueous buffer and acetonitrile, yielding the isolated solid impurity.

Protocol 2: Structural Elucidation via NMR and LC-MS/MS

Objective: Definitively prove the regiochemistry of the isolated impurity.

  • LC-MS/MS Validation: Re-dissolve a micro-aliquot of the lyophilized solid in LC-MS grade methanol. Analyze via Electrospray Ionization (ESI) in positive mode.

    • Causality: The parent ion must match m/z 576.2 [M+H]+. MS/MS fragmentation should yield a characteristic fragment corresponding to the cleavage of the sulfonamide bond, confirming the intact mass of the m-tolyl-sulfonyl moiety.

  • NMR Sample Preparation: Dissolve 2-5 mg of the isolated solid in deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen because it fully solubilizes the highly hydrophobic Zafirlukast structure and locks the exchangeable protons (like the carbamate NH) to prevent signal broadening.

  • 1H-NMR Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher.

  • Regiochemical Assignment: Analyze the aromatic region (7.0 - 8.0 ppm).

    • Causality: The standard Zafirlukast (o-tolyl) will show a distinct coupling pattern for a 1,2-disubstituted benzene ring (four adjacent protons). The isolated m-tolyl isomer will display a 1,3-disubstituted pattern: an isolated singlet-like proton (situated between the methyl and sulfonyl groups), two doublets, and a triplet. This splitting pattern definitively proves the meta-positioning of the methyl group.

Conclusion

The identification of the Zafirlukast m-tolyl isomer requires a highly controlled analytical environment. Because the impurity is a positional isomer, standard mass-based detection is insufficient for primary differentiation. By leveraging pH-optimized, sub-2-µm UHPLC for physical separation, followed by rigorous 1H-NMR for regiochemical assignment, drug development professionals can successfully isolate, characterize, and control this critical process-related impurity, ensuring the safety and efficacy of the final therapeutic product.

References

  • Identification, characterization and synthesis of impurities of zafirlukast. PubMed (National Institutes of Health). URL:[Link]

  • ZAFIRLUKAST M-TOLYL ISOMER. NCATS Inxight Drugs. URL:[Link]

  • Zafirlukast Monograph for Professionals. Drugs.com. URL: [Link]

Exploratory

Zafirlukast Degradation Products and Pathways: A Comprehensive Stability-Indicating Guide

Executive Summary & Chemical Context Zafirlukast is a selective peptide leukotriene receptor antagonist (LTRA) critical in the chronic prophylaxis and treatment of asthma[1]. Structurally, it contains multiple functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Zafirlukast is a selective peptide leukotriene receptor antagonist (LTRA) critical in the chronic prophylaxis and treatment of asthma[1]. Structurally, it contains multiple functional groups—including indole, carbamate, amide, and sulfonamide moieties—that exhibit differential susceptibilities to environmental stressors. Understanding the intrinsic stability of Zafirlukast through forced degradation studies is a regulatory imperative under ICH guidelines (Q1A/Q1B)[1]. This technical guide delineates the chemical degradation pathways of Zafirlukast, establishes the causality behind its stress-induced fragmentation, and outlines a self-validating, stability-indicating reverse-phase liquid chromatography (RP-LC) methodology for comprehensive impurity profiling.

Mechanistic Pathways of Forced Degradation

The degradation profile of Zafirlukast is highly dependent on the nature of the stressor. Extensive forced degradation studies reveal that the drug substance is primarily vulnerable to oxidative stress and pH extremes, while remaining relatively resilient under thermal and photolytic conditions[1].

  • Oxidative Degradation: Zafirlukast is highly sensitive to oxidation. Exposure to hydrogen peroxide (e.g., 30% H₂O₂) yields a major unknown degradation peak at a relative retention time (RRT) of 0.43[1]. Mass spectrometric analysis indicates that the molecular mass of this degradant is higher than the active component, identifying it mechanistically as an N-oxide impurity[1].

  • Alkaline Hydrolysis: Under strongly basic conditions (e.g., 1 M NaOH at 100°C for 2.5 hours), Zafirlukast undergoes smooth hydrolysis[2]. The primary mechanistic pathway involves base-catalyzed nucleophilic acyl substitution, leading to the splitting of the ester group[2]. Prolonged exposure also results in the cleavage of the carbamate and amide linkages[3].

  • Acidic Hydrolysis: Acidic stress (e.g., 0.1 M HCl at 80°C) induces a minor degradation pathway, producing a degradant peak at an RRT of 0.67[1]. This is primarily driven by the acid-catalyzed hydrolysis of the carbamate and amide bonds[3].

  • Thermal and Photolytic Stability: Zafirlukast demonstrates robust stability against photolytic stress (UV 254 nm for 24 hours) and thermal stress (60°C for 7 days), with no significant degradation peaks observed under these specific ICH conditions[1].

G Zaf Zafirlukast (API) Ox Oxidative Stress (H2O2) Zaf->Ox Acid Acidic Hydrolysis (0.1M HCl, 80°C) Zaf->Acid Base Alkaline Hydrolysis (1M NaOH, 100°C) Zaf->Base NOxide N-oxide Impurity (Major Degradant, RRT 0.43) Ox->NOxide Amide Amide/Carbamate Cleavage Products Acid->Amide Base->Amide Ester Ester Cleavage Products Base->Ester

Primary forced degradation pathways of Zafirlukast under oxidative, acidic, and alkaline stress.

Quantitative Stability Data

To synthesize the degradation behavior of Zafirlukast, the following table summarizes the quantitative observations and major products identified across various stress conditions.

Stress ConditionReagents / ParametersMajor Degradation ProductsExtent of Degradation / Observations
Oxidative 30% H₂O₂, Room Temp, 24hN-oxide impurity (RRT 0.43)Major degradation pathway; highest yield of degradants[1][3].
Alkaline Hydrolysis 0.1M - 1.0M NaOH, 80°C - 100°C, 2-2.5hEster, carbamate, and amide cleavage productsSmooth hydrolysis; significant structural fragmentation[2][3].
Acidic Hydrolysis 0.1M HCl, 80°C, 2hCarbamate and amide cleavage products (RRT 0.67)Minor degradation peak observed; moderate susceptibility[1][3].
Thermal Solid API, 60°C, 7 daysNone identifiedNo significant degradation observed; thermally stable[1][3].
Photolytic UV light (254 nm), 24hNone identifiedNo significant degradation observed; photostable[1][3].

Analytical Workflows: Stability-Indicating RP-LC Method

The development of a stability-indicating method (SIM) for Zafirlukast requires precise control over chromatographic parameters due to the presence of critical impurity pairs, specifically the meta and para isomers of Zafirlukast[4].

Causality in Method Design:

  • Mobile Phase Selection: The chromatographic resolution of the meta and para isomers is highly sensitive to pH variations[4]. Therefore, a buffered mobile phase utilizing ammonium formate and acetonitrile is strictly required[4]. The buffer maintains a consistent ionization state, ensuring baseline separation of the API from its degradation products and synthetic impurities.

  • Column Chemistry: Utilizing a short (50 mm) LC column with sub-2-µm particle size enables high-throughput separation, reducing run-time while maintaining high theoretical plate counts for resolving closely eluting degradants[4].

  • Self-Validating Mass Balance: A robust SIM must be self-validating. By employing Photodiode Array (PDA) detection coupled with LC-MS, peak homogeneity can be confirmed[1]. If the mass balance (the sum of the assay value of the stressed sample and the area percentage of the degradation products) approaches 100%, the protocol validates that no degradants are co-eluting with the API or remaining undetected[5].

Workflow Prep 1. Stress Exposure (Acid/Base/Oxidation) Quench 2. Neutralization & Quenching Prep->Quench LC 3. RP-LC Separation (Ammonium Formate/ACN) Quench->LC MS 4. ESI-MS/MS & PDA Detection LC->MS Data 5. Mass Balance & Peak Homogeneity MS->Data

Self-validating stability-indicating analytical workflow for Zafirlukast degradation profiling.

Step-by-Step Experimental Protocols

Protocol A: Forced Degradation Sample Preparation

This protocol ensures the generation of primary degradation products without pushing the API into secondary, non-representative fragmentation.

  • Stock Solution Preparation: Dissolve the Zafirlukast reference standard in a suitable diluent (e.g., 3:1 water:acetonitrile) to achieve a concentration of 1 mg/mL[1][3].

  • Acidic Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.1 M HCl. Seal and heat at 80°C for 2 hours[3].

  • Alkaline Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.1 M NaOH. Seal and heat at 80°C for 2 hours[3].

  • Oxidative Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours[3].

  • Quenching & Neutralization (Critical Step): To prevent continuous degradation during analysis, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the alkaline sample with 1 mL of 0.1 M HCl[3].

  • Dilution: Dilute all stressed samples with the mobile phase to a final target concentration of 100 µg/mL prior to injection[3].

Protocol B: RP-LC-MS/MS Method Execution
  • System Setup: Equilibrate a sub-2-µm C18 column (50 mm length) at the designated column temperature (e.g., 27°C)[4][5].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ammonium formate buffer, pH adjusted if necessary) and Mobile Phase B (Acetonitrile)[4].

  • Gradient Elution: Initiate a linear gradient elution to separate the polar degradation products (which elute early) from the hydrophobic API and non-polar impurities[4].

  • Detection: Monitor the eluent using a PDA detector set to 220 nm for quantification, while simultaneously routing the flow to an ESI-MS/MS system for the structural elucidation of unknown peaks[1][5].

  • Data Validation: Perform peak purity analysis on the Zafirlukast peak using the PDA software. Calculate the mass balance to ensure all degradation pathways are accounted for[5].

References

  • Title: Development of a stability-indicating RP-LC method for the separation of a critical pair of impurities and their degradants in zafirlukast Source: PubMed (National Institutes of Health) URL: 4

  • Title: Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast Source: Journal of Chromatographic Science (Oxford Academic) URL: 1

  • Title: Development and validation of a regioselective specific stability indicating LC and assay method for zafirlukast Source: Hakon-art (Trade Science Inc.) URL: 5

  • Title: Validation of Zafirlukast-d7 stability under different conditions Source: Benchchem URL: 3

  • Title: Scheme of alkaline degradation of ZAF Source: ResearchGate URL: 2

Sources

Foundational

Pharmacopeial Status and Analytical Characterization of Zafirlukast Impurity D: A Technical Whitepaper

Executive Summary Zafirlukast is a highly selective, competitive leukotriene receptor antagonist (LTRA) utilized in the chronic prophylaxis and management of asthma[1]. During the commercial scale-up and synthesis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zafirlukast is a highly selective, competitive leukotriene receptor antagonist (LTRA) utilized in the chronic prophylaxis and management of asthma[1]. During the commercial scale-up and synthesis of the Active Pharmaceutical Ingredient (API), several process-related impurities are generated. Among the most structurally complex is Zafirlukast Impurity D , a high-molecular-weight dimeric byproduct[2]. This whitepaper provides a comprehensive technical analysis of the pharmacopeial status, mechanistic origin, and analytical quantification of Zafirlukast Impurity D, tailored for analytical chemists and drug development professionals.

Chemical Identity and Mechanistic Origin

Zafirlukast Impurity D (CAS No. 1160235-24-4) is a process-related impurity with the molecular formula C₄₆H₄₉N₅O₈S and a molecular weight of 831.97 g/mol [3][4]. IUPAC nomenclature identifies it as cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate[4].

Causality of Formation

The synthesis of Zafirlukast traditionally involves the coupling of an indole derivative (Intermediate 5) with a sulfonamide intermediate (Intermediate 17)[2]. Impurity D emerges due to an aberrant bis-indolyl condensation reaction. When the intermediate 3-methoxy-4-methylbenzoic acid derivatives react with the indole core under specific catalytic conditions, localized pH shifts or an excess of the indole intermediate can trigger a secondary coupling event. This side reaction forces two indole moieties to condense with a single central core, generating the bulky dimeric Impurity D rather than the intended monomeric API.

ImpurityD_Pathway Start Zafirlukast Synthesis Starting Materials IntA Intermediate 5 (Indole Derivative) Start->IntA IntB Intermediate 17 (Sulfonamide Derivative) Start->IntB Condensation Condensation Reaction (Acidic/Basic Catalysis) IntA->Condensation IntB->Condensation API Zafirlukast (API) Target Molecule Condensation->API Optimal Conditions SideReaction Aberrant Bis-Indolyl Coupling (Side Reaction) Condensation->SideReaction Excess IntA / pH Shift ImpD Zafirlukast Impurity D (Dimeric Process Impurity) SideReaction->ImpD

Fig 1. Mechanistic pathway illustrating the formation of Zafirlukast Impurity D.

Pharmacopeial Status & Regulatory Landscape

Zafirlukast is officially recognized in the5, which outlines specific monographs for both the API and its formulated dosage forms[5].

Regulatory Thresholds

While certain regioisomers (such as the meta- and para-isomers of Zafirlukast) are explicitly monitored due to their structural similarity to the API, Impurity D is classified broadly under "process-related impurities"[6].

According to7, any unspecified impurity in a drug substance with a maximum daily dose of ≤2g must be controlled to a qualification threshold of 0.15%[7]. Because Impurity D is a known, structurally characterized compound, its limits are strictly defined in the manufacturer's Drug Master File (DMF). Routine batch release testing typically enforces an acceptance criterion of ≤0.10% to ≤0.15% by area percent to ensure compliance with both USP and EP standards[2].

Analytical Methodologies: RP-HPLC Protocol

Due to the high molecular weight and extreme hydrophobicity of Impurity D compared to the API, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for its detection and quantification[6].

Self-Validating System Design

To ensure absolute trustworthiness, this protocol acts as a self-validating system through a rigorous System Suitability Test (SST). Before any sample data is accepted, the system must demonstrate a resolution factor ( Rs​ ) of ≥1.5 between Zafirlukast and its closest eluting regioisomer (e.g., Impurity C). Causality: If the system can successfully resolve these closely related monomeric isomers, it mathematically guarantees that the significantly larger, more hydrophobic Impurity D will not co-elute with the API, validating the integrity of the entire run.

Step-by-Step RP-HPLC Methodology
  • Column Selection: Utilize a sub-2-µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Causality: Sub-2-µm particles provide ultra-high theoretical plate counts. This is essential for separating the API from structurally similar regioisomers while maintaining a short overall run time for the late-eluting dimeric Impurity D[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.5.

    • Causality: The weakly acidic pH suppresses the ionization of the sulfonamide and carbamate groups on both Zafirlukast and Impurity D. This prevents peak tailing, sharpens the band, and ensures highly reproducible retention times[6].

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Elution: Initiate at 30% B, ramping to 90% B over 15 minutes (See Table 2).

    • Causality: A steep organic gradient is required to force the highly retained Impurity D (MW 831.97) off the stationary phase after the smaller API (MW 575.7) has cleared the column.

  • Detection: Set the Photodiode Array (PDA) or UV detector to 225 nm.

    • Causality: This specific wavelength corresponds to the optimal UV absorbance maximum for the indole and substituted phenyl rings present in both the API and the impurity, maximizing signal-to-noise ratio.

  • Sample Preparation: Dissolve the API in a diluent of 50:50 Methanol:Water to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-µm column frit.

HPLC_Workflow Sample Sample Preparation (Zafirlukast API + Impurities) Column Chromatographic Separation (C18, sub-2-µm, Gradient) Sample->Column Detection UV/PDA Detection (λ = 225 nm) Column->Detection Analysis Data Integration & Impurity Profiling Detection->Analysis Report Pharmacopeial Compliance Reporting (USP/ICH) Analysis->Report

Fig 2. RP-HPLC analytical workflow for quantifying Zafirlukast Impurity D.

Data Presentation

To facilitate rapid analytical comparison, the physicochemical properties and chromatographic gradient parameters are summarized below.

Table 1: Physicochemical Properties of Zafirlukast vs. Impurity D

ParameterZafirlukast (API)Zafirlukast Impurity D
Molecular Formula C₃₁H₃₃N₃O₆SC₄₆H₄₉N₅O₈S
Molecular Weight 575.7 g/mol 831.97 g/mol
CAS Number 107753-78-61160235-24-4
Structural Nature Monomeric LTRADimeric Process Impurity
Pharmacopeial Limit 98.0% - 102.0% (Assay) 0.15% (ICH Q3A)

Table 2: RP-HPLC Gradient Program for Impurity Profiling

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070300.4
2.070300.4
10.010900.4
15.010900.4
15.170300.4
20.070300.4

Conclusion

Understanding the mechanistic origin and pharmacopeial standing of Zafirlukast Impurity D is paramount for robust API manufacturing and regulatory compliance. By leveraging sub-2-µm RP-HPLC methodologies with tightly controlled mobile phase pH gradients, analytical scientists can accurately quantify this dimeric process impurity. Ensuring it remains well below the ICH Q3A threshold of 0.15% guarantees the safety, efficacy, and quality of the final therapeutic product.

References

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast, Journal of Pharmaceutical and Biomedical Analysis / ResearchG
  • Priority Monographs - US Pharmacopeia (USP), USP.org.
  • Zafirlukast Impurity D | CAS No. 1160235-24-4, Clearsynth.
  • Zafirlukast Impurity D | TRC-Z125020-50MG, LGC Standards.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques, Pharmachitch

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Zafirlukast Impurity D

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QA/QC Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products Technology: UHPLC coupled with Electrosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QA/QC Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products Technology: UHPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS)

Introduction & Scientific Causality

Zafirlukast is a potent, selective, and orally active cysteinyl leukotriene type 1 receptor antagonist used for the maintenance treatment of asthma. During the synthetic process development and scale-up of Zafirlukast, several process-related impurities can form, which must be strictly monitored to comply with International Council for Harmonisation (ICH) guidelines.

Zafirlukast Impurity D (CAS: 1160235-24-4) is a critical, high-molecular-weight process-related impurity. Mechanistically, it is a bis-indole derivative (Molecular Formula: C₄₆H₄₉N₅O₈S, MW: 831.97) resulting from the anomalous condensation of intermediate 5 with intermediate 17 during the sulfonamide coupling phase[1]. Because Impurity D shares significant structural hydrophobicity with the parent API, traditional HPLC-UV methods often struggle with co-elution and lack the sensitivity required to quantify this impurity at trace levels (≤0.10%)[2].

To overcome these limitations, we leverage Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . The causality behind this approach is twofold:

  • Chromatographic Resolution: Using a sub-2-µm particle size stationary phase provides the theoretical plates necessary to resolve the bulky Impurity D from the main API peak and other regioisomers[3].

  • Infinite Specificity via MRM: Multiple Reaction Monitoring (MRM) filters out background matrix noise. By utilizing fast polarity switching, we can simultaneously quantify Zafirlukast in negative ion mode (due to its acidic sulfonamide proton) and Impurity D in positive ion mode (driven by its basic bis-indole nitrogens).

Mechanism A Intermediate 5 (Indole Derivative) C Anomalous Condensation (Process Contamination) A->C B Intermediate 17 (Sulfonamide Derivative) B->C D Zafirlukast Impurity D (Bis-indole dimer, MW: 831.97) C->D

Fig 1. Process-related formation pathway of Zafirlukast Impurity D.

Experimental Workflow & Self-Validating Protocol

A self-validating analytical system requires built-in checks for system suitability, matrix effects, and ionization efficiency. We utilize Zafirlukast-d7 as an internal standard (IS) to correct for any ionization suppression in the MS source[4].

Workflow A 1. Sample Preparation (API Dissolution & IS Spiking) B 2. UHPLC Separation (C18 Column, Volatile Buffer) A->B C 3. ESI Source (Fast Polarity Switching +/-) B->C D 4. Tandem Mass Spectrometry (MRM Filtering) C->D E 5. Data Processing (Quantification vs. ICH Limits) D->E

Fig 2. End-to-end LC-MS/MS workflow for Zafirlukast Impurity D quantification.

Reagents and Materials
  • Standards: Zafirlukast API, Zafirlukast Impurity D reference standard (Purity ≥95%)[5], Zafirlukast-d7 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid. Causality: Ammonium formate is highly volatile, preventing salt deposition in the MS source, while providing the necessary ionic strength to maintain sharp peak shapes for basic impurities[3].

Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Dissolve 1.0 mg of Zafirlukast Impurity D in 10 mL of Methanol to yield a 100 µg/mL stock.

  • API Sample Preparation: Accurately weigh 10 mg of Zafirlukast API and dissolve in 10 mL of diluent (1 mg/mL).

  • Spiking & IS Addition: Transfer 1 mL of the API sample into an autosampler vial. Add 10 µL of Zafirlukast-d7 (10 µg/mL) and vortex for 15 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-µm column from particulates.

Instrumental Methodologies

Liquid Chromatography Parameters

The separation is achieved using a short, high-efficiency column to minimize run time while maintaining critical pair resolution.

Table 1: UHPLC Gradient Conditions

ParameterSpecification
System Waters ACQUITY UPLC (or equivalent)
Column ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Gradient Program 0.0-1.0 min: 30% B1.0-4.0 min: 30% → 85% B4.0-5.0 min: 85% B5.0-6.0 min: 30% B (Re-equilibration)
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in MRM mode. Zafirlukast is monitored in negative mode[6], while Impurity D is monitored in positive mode to maximize sensitivity for its bis-indole structure.

Table 2: MS/MS MRM Transitions and Source Parameters

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Zafirlukast ESI (-)574.1462.125API Quantification
Zafirlukast-d7 (IS) ESI (-)581.1469.125Internal Standard
Impurity D ESI (+)832.4462.235Impurity Quantifier
Impurity D ESI (+)832.4576.330Impurity Qualifier

Note: Source temperature set to 350 °C, Desolvation gas flow at 800 L/hr. Fast polarity switching (switching time < 20 ms) is enabled to capture both analytes in a single run.

Results & Method Validation Summary

The developed LC-MS/MS method was validated according to ICH Q2(R1) guidelines. The use of MRM detection completely eliminated matrix interference from the high-concentration API peak, allowing for accurate quantification of Impurity D down to trace levels.

Table 3: Method Validation Metrics for Impurity D

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.05 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 10
Linearity Range 0.15 – 100 ng/mLR² ≥ 0.995
Intra-day Precision (%RSD) 3.2% (at 1.0 ng/mL)≤ 5.0%
Recovery (Accuracy) 98.5% – 102.1%90.0% – 110.0%

Discussion: The method demonstrates excellent linearity and sensitivity. The LOQ of 0.15 ng/mL is well below the typical 0.10% reporting threshold for unknown/process impurities in API batches[2], ensuring robust regulatory compliance.

References

  • Goverdhan, G., Reddy, A. R., Srinivas, K., et al. (2009). "Identification, characterization and synthesis of impurities of zafirlukast." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 895-900. URL:[Link]

  • Thiyagarajan, T. K., Abdul Hakeem, J. A., & Baksam, V. (2012). "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science, 50(10), 945-952. URL:[Link]

  • "Zafirlukast Impurity D (CAS 1160235-24-4) Specifications and Molecular Data." Allmpus Research and Development. URL:[Link]

Sources

Application

Zafirlukast Impurity D reference standard preparation

Application Note: Preparation, Isolation, and Characterization of Zafirlukast Impurity D Reference Standard Executive Summary Zafirlukast is a potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Isolation, and Characterization of Zafirlukast Impurity D Reference Standard

Executive Summary

Zafirlukast is a potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist utilized in the clinical management of asthma[1]. During its active pharmaceutical ingredient (API) synthesis—specifically during the reductive alkylation or coupling stages—several process-related impurities can form[1]. Under ICH Q3A(R2) guidelines, these impurities must be identified, quantified, and controlled to ensure drug safety and efficacy[2].

Zafirlukast Impurity D (CAS No. 1160235-24-4) is a critical dimeric degradation product and process impurity characterized as a bis(indolyl)methane derivative[3]. This application note details the causal mechanisms, synthetic preparation, and analytical validation of the Zafirlukast Impurity D reference standard for use in regulatory compliance and HPLC impurity profiling.

Mechanistic Background & Causality

Zafirlukast Impurity D is chemically defined as Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate[3]. It is formed via an acid-catalyzed electrophilic aromatic substitution. When the aldehyde intermediate, 2-methoxy-4-(o-tolylsulfonylcarbamoyl)benzaldehyde, is exposed to the indole intermediate, cyclopentyl (1-methyl-1H-indol-5-yl)carbamate, under acidic conditions, a condensation reaction occurs.

The causality of this reaction follows a well-documented pathway for bis(indolyl)methane synthesis[4]. The acid catalyst activates the aldehyde carbonyl, facilitating a nucleophilic attack by the highly reactive C3 position of the first indole molecule to form an aryl(indolyl)carbinol intermediate. Subsequent dehydration generates a highly electrophilic alkylideneindolenine (vinylogous iminium) species. The C3 position of a second indole molecule then attacks this intermediate, yielding the bis-indole architecture of Impurity D.

Mechanism Aldehyde 2-Methoxy-4-(o-tolylsulfonylcarbamoyl) benzaldehyde Carbinol Aryl(indolyl)carbinol Intermediate Aldehyde->Carbinol Indole1 Cyclopentyl (1-methyl-1H-indol-5-yl)carbamate (1st Equivalent) Indole1->Carbinol Acid Acid Catalyst (e.g., InCl3 or p-TsOH) Acid->Carbinol Activation Vinylogous Alkylideneindolenine (Electrophilic Intermediate) Carbinol->Vinylogous - H2O ImpurityD Zafirlukast Impurity D (Bis-indolylmethane) Vinylogous->ImpurityD Indole2 Cyclopentyl (1-methyl-1H-indol-5-yl)carbamate (2nd Equivalent) Indole2->ImpurityD Nucleophilic Attack (C3)

Mechanistic pathway for the acid-catalyzed formation of Zafirlukast Impurity D.

Experimental Design & Causality (E-E-A-T)

To synthesize this reference standard with high purity (>95%) and yield, the experimental design must suppress side reactions such as carbamate cleavage or sulfonamide hydrolysis.

  • Catalyst Selection: While strong Brønsted acids can drive the condensation, they risk degrading the sensitive cyclopentyl carbamate group. We utilize a mild Lewis acid, such as Indium(III) chloride (InCl 3​ ) or a catalytic amount of p-Toluenesulfonic acid (p-TsOH), which provides sufficient electrophilic activation without compromising functional group integrity[4].

  • Solvent Selection: Dichloromethane (DCM) is selected due to its aprotic nature and excellent solvation properties for the bulky, hydrophobic indole and aldehyde precursors, ensuring a homogeneous reaction mixture.

  • Stoichiometry: A 2.1 : 1.0 molar ratio of indole to aldehyde is employed. The slight excess of the indole intermediate drives the equilibrium toward the bis-indole product and ensures complete consumption of the aldehyde, simplifying downstream purification.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Reaction Execution

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-(o-tolylsulfonylcarbamoyl)benzaldehyde (1.0 equivalent, 1.0 mmol) in 15 mL of anhydrous DCM.

  • Addition of Indole: Add cyclopentyl (1-methyl-1H-indol-5-yl)carbamate (2.1 equivalents, 2.1 mmol) to the solution and stir until completely dissolved.

  • Catalysis: Add the Lewis acid catalyst (e.g., InCl 3​ , 10 mol%) in one portion.

  • Monitoring: Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 6:4 v/v) or HPLC. The reaction typically reaches completion within 2–4 hours as the intermediate is fully consumed[4].

Phase 2: Workup and Extraction 5. Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize the acid catalyst. This step is critical to prevent product degradation during concentration. 6. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). 7. Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and filter. 8. Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude bis-indole product.

Phase 3: Purification and Validation 9. Chromatography: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh). Elute with a gradient of Hexane/Ethyl Acetate (80:20 to 50:50 v/v). 10. Isolation: Collect the fractions containing the pure Impurity D (Rf ≈ 0.4 in 6:4 Hexane:EtOAc). Concentrate to dryness to obtain an off-white solid powder. 11. Validation: Confirm the structure using 1 H-NMR (verifying the characteristic bis-indolylmethane bridge proton around δ 6.0–6.5 ppm) and LC-MS (Target mass: 832 g/mol )[3].

Analytical Validation & Data Presentation

To ensure the synthesized standard meets regulatory requirements for use as a reference material, it must be characterized for purity and exact mass.

Table 1: Physicochemical Properties of Zafirlukast Impurity D

PropertySpecification
Chemical Name Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate
CAS Number 1160235-24-4[3]
Molecular Formula C 46​ H 49​ N 5​ O 8​ S[3]
Molecular Weight 831.97 g/mol (Nominal: 832)[3]
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Methanol, DMSO

Table 2: Recommended HPLC Gradient Method for Impurity Profiling

Time (min)Mobile Phase A (0.1% TFA in Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.070301.0
5.070301.0
20.010901.0
25.010901.0
26.070301.0
30.070301.0

Note: Column: C18 (250 × 4.6 mm, 5 µm); Detection: UV at 225 nm. Impurity D typically elutes significantly later than the Zafirlukast API due to its high lipophilicity (dimeric structure).

Sources

Method

Application Note: Isolation, Structural Elucidation, and Purification of Zafirlukast Impurity D (Bis-Indole Derivative)

Introduction & Mechanistic Context Zafirlukast is a potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist widely prescribed for the chronic prophylaxis and treatment of asthma. During the commer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Zafirlukast is a potent, orally active cysteinyl leukotriene type 1 (CysLT1) receptor antagonist widely prescribed for the chronic prophylaxis and treatment of asthma. During the commercial synthesis and scale-up of the Active Pharmaceutical Ingredient (API), rigorous profiling of process-related impurities is mandated by ICH Q3A(R2) guidelines to ensure drug safety and efficacy.

One of the most critical process-related contaminants identified during Zafirlukast production is Impurity D (CAS No. 1160235-24-4)[1]. Unlike simple degradants, Impurity D is a complex bis-indole derivative. Understanding its origin is essential for process chemists aiming to optimize the API synthetic route and for analytical scientists tasked with its isolation for reference standard qualification.

The Causality of Impurity D Formation

During the standard synthesis of Zafirlukast, the target API is formed by coupling an indole intermediate (cyclopentyl N-(1-methylindol-5-yl)carbamate) with a benzyl halide derivative. However, if the benzyl halide is contaminated with its unreduced precursor——an unintended side reaction occurs[2].

Under the acidic conditions of the reaction mixture, the aldehyde acts as a highly reactive electrophile. It undergoes an electrophilic aromatic substitution (condensation) with two equivalents of the electron-rich indole intermediate. This 2:1 stoichiometric condensation yields the bulky bis-indole derivative, Zafirlukast Impurity D, which typically contaminates the crude API at levels between 0.05% and 0.15%[2][3].

Mechanism Indole Indole Intermediate (2 Equivalents) Reaction Acid-Catalyzed Condensation (Electrophilic Aromatic Substitution) Indole->Reaction Aldehyde Benzaldehyde Precursor (1 Equivalent) Aldehyde->Reaction Impurity Zafirlukast Impurity D (Bis-Indole Derivative) Reaction->Impurity API Crude Zafirlukast API (0.05 - 0.15% Contamination) Impurity->API

Fig 1: Mechanistic pathway for the formation of Zafirlukast Impurity D via condensation.

Analytical Profiling Data

To effectively isolate Impurity D, it must first be accurately profiled. The following table summarizes the quantitative and physicochemical data used to track the impurity during chromatographic separation[1][4].

ParameterValue
Chemical Name Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate
CAS Number 1160235-24-4
Molecular Formula C₄₆H₄₉N₅O₈S
Molecular Weight 831.98 g/mol
Typical API Contamination 0.05% – 0.15% (Area %)
Detection Wavelength (UV) 225 nm
Target LC-MS Signal (ESI+) m/z 832 [M+H]⁺

Preparative Isolation & Purification Protocol

Because Impurity D is structurally similar to the parent API (sharing the same chromophores and functional groups), standard crystallization is insufficient for its removal. A targeted Preparative High-Performance Liquid Chromatography (Prep-HPLC) workflow is required[3][5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 g of the crude Zafirlukast API mixture in 10 mL of a diluent (typically Acetonitrile:Water, 50:50 v/v) to ensure complete solubilization of the bulky bis-indole.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 preparative column (e.g., 250 mm × 20 mm, 10 µm).

    • Mobile Phase A: 0.05 M Ammonium acetate buffer (pH adjusted to 5.5 to suppress ionization of the sulfonamide group, improving peak shape).

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: Initiate at 40% B, ramp to 80% B over 30 minutes.

    • Flow Rate: 15.0 mL/min.

  • Fraction Collection: Monitor the eluate via UV detection at 225 nm. Collect the fractions corresponding to the relative retention time (RRT) of Impurity D (eluting later than the API due to its higher lipophilicity).

  • Concentration & Extraction: Pool the collected fractions. Remove the acetonitrile under reduced pressure at 40°C using a rotary evaporator. Extract the remaining aqueous buffer with Chloroform (3 × 50 mL). Causality note: Chloroform is selected over ethyl acetate because the bis-indole derivative exhibits superior solubility in halogenated solvents.

  • Drying & Crystallization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness. The resulting solid is dried under a high vacuum at 45°C for 12 hours to yield pure Impurity D (>98% purity by HPLC).

Purification S1 Crude API Dissolution S2 Prep-HPLC (C18, Gradient) S1->S2 S3 Fraction Collection (UV @ 225 nm) S2->S3 S4 Concentration & CHCl3 Extraction S3->S4 S5 Crystallization (Solvent Removal) S4->S5 S6 Pure Impurity D (>98% Purity) S5->S6

Fig 2: Step-by-step preparative HPLC isolation and purification workflow for Impurity D.

Structural Elucidation (Self-Validating System)

To ensure the trustworthiness of the isolation, the protocol acts as a self-validating system. The physical isolation via Prep-HPLC is orthogonally verified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm that the isolated fraction is unequivocally the bis-indole construct[3][6].

  • LC-MS Verification: The isolated solid is subjected to LC-MS in positive electrospray ionization (ESI+) mode. A dominant molecular ion peak at m/z 832 [M+H]⁺ confirms the molecular weight of the 2:1 condensation product (Zafirlukast API is m/z 576; the addition of a second indole unit minus water accounts for the mass shift)[3][4].

  • ¹H-NMR Diagnostic Checks (DMSO-d₆/CDCl₃): The NMR spectrum provides the definitive mechanistic proof. If the condensation occurred, the aldehyde proton (typically highly deshielded at ~9.5–10.0 ppm) must be completely absent. In its place, a new methine proton signal emerges around 5.8–6.2 ppm, integrating to exactly 1H. This proton represents the bridgehead carbon linking the central phenyl ring to the two indole moieties. Furthermore, the integration of the cyclopentyl and N-methyl signals will be exactly double that of the central phenyl ring protons, perfectly validating the bis-indole topology[3][6].

References

  • Goverdhan, G., Reddy, A. R., Srinivas, K., Himabindu, V., & Reddy, G. M. (2009). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 895–900. URL:[Link]

  • Goverdhan, G., Reddy, A. R., Himabindu, V., & Reddy, G. M. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Saudi Chemical Society, 18(2), 129-138. URL:[Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). URL:[Link]

Sources

Application

Executive Summary &amp; Pharmacological Context

Advanced Bioanalytical Protocol: High-Throughput LC-MS/MS Quantification of Zafirlukast Using Zafirlukast-d7 as a Stable Isotope-Labeled Internal Standard Zafirlukast is a highly potent, selective peptide leukotriene rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioanalytical Protocol: High-Throughput LC-MS/MS Quantification of Zafirlukast Using Zafirlukast-d7 as a Stable Isotope-Labeled Internal Standard

Zafirlukast is a highly potent, selective peptide leukotriene receptor antagonist (LTRA) indicated for the chronic prophylaxis and maintenance treatment of asthma[1]. By competitively binding to the cysteinyl leukotriene receptor (CysLT1) in airway smooth muscle, it blocks the action of the endogenous agonist leukotriene D4 (LTD4), thereby preventing airway edema, smooth muscle constriction, and inflammatory cellular activity.

Because Zafirlukast exhibits variable oral bioavailability and is highly protein-bound (>99%) in human plasma, precise pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are strict requirements during drug development and clinical application[2]. To achieve FDA-compliant bioanalytical rigor, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[3]. However, LC-MS/MS is notoriously susceptible to matrix effects—specifically ion suppression or enhancement from endogenous plasma phospholipids. To perfectly correct for these analytical fluctuations, 4 is employed as a stable isotope-labeled (SIL) internal standard[4].

MOA LTD4 Leukotriene D4 (Endogenous Agonist) Receptor CysLT1 Receptor (Airway Smooth Muscle) LTD4->Receptor Activation Zafirlukast Zafirlukast (Therapeutic Antagonist) Zafirlukast->Receptor Competitive Binding Blockade Receptor Blockade Receptor->Blockade Effect Prevention of Bronchoconstriction Blockade->Effect

Zafirlukast mechanism of action: competitive antagonism at the CysLT1 receptor.

Mechanistic Grounding: The Superiority of Zafirlukast-d7

In quantitative bioanalysis, an internal standard (IS) must mimic the analyte's behavior throughout sample extraction, chromatographic retention, and ionization[5]. While structural analogs can be used, they often fail to co-elute exactly with the target analyte, exposing them to different matrix suppression zones in the mass spectrometer[6].

Zafirlukast-d7 incorporates seven deuterium atoms—typically localized on the 2-methylphenyl (o-tolyl) group—increasing its molecular weight by exactly 7 amu relative to unlabeled Zafirlukast[4].

  • Causality of the +7 Mass Shift: This specific mass difference is critical. A minor shift of +3 or +4 amu can suffer from isotopic cross-talk due to the natural heavy isotopes (like ¹³C and ³⁴S) present in the parent drug. A +7 amu shift guarantees absolute mass spectral resolution between the analyte and the IS, eliminating false-positive signals at the Lower Limit of Quantitation (LLOQ)[4]. Furthermore, because the deuterium atoms do not significantly alter the molecule's lipophilicity or pKa, Zafirlukast-d7 co-elutes identically with Zafirlukast, experiencing the exact same ionization microenvironment in the ESI source[5].

Workflow Step1 1. Aliquot Plasma (Biological Matrix) Step2 2. Spike Zafirlukast-d7 (SIL Internal Standard) Step1->Step2 Step3 3. Liquid-Liquid Extraction (MTBE solvent) Step2->Step3 Step4 4. UHPLC Separation (C18 Column) Step3->Step4 Step5 5. ESI-MS/MS Detection (Negative MRM) Step4->Step5 Step6 6. Data Processing (Analyte/IS Ratio) Step5->Step6

Bioanalytical workflow utilizing Zafirlukast-d7 to correct for matrix effects.

Experimental Protocol: LC-MS/MS Bioanalysis of Plasma Zafirlukast

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Ultra-Performance Liquid Chromatography (UPLC) to achieve high sensitivity and minimal background noise[3].

Reagent Preparation
  • Analyte Stock: Prepare Zafirlukast standard in methanol (1 mg/mL).

  • IS Working Solution: Prepare Zafirlukast-d7 in methanol at 100 ng/mL[3].

Sample Extraction Workflow (LLE)
  • Step 1: Aliquot & Spike: To 200 µL of human plasma, add 25 µL of the Zafirlukast-d7 IS solution. Vortex for 10 seconds[3].

    • Rationale (Causality): Spiking the IS at the very first step ensures that any subsequent volumetric loss, thermal degradation, or extraction inefficiency affects the analyte and IS equally, preserving the crucial Area Ratio.

  • Step 2: Organic Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes[3].

    • Rationale (Causality): MTBE is chosen over highly polar solvents because its moderate polarity selectively partitions the hydrophobic Zafirlukast into the organic layer while leaving polar matrix proteins and salts in the aqueous phase, drastically reducing downstream ion suppression.

  • Step 3: Phase Separation: Centrifuge at 4000 rpm for 10 minutes[3].

  • Step 4: Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[3].

    • Rationale (Causality): Evaporation concentrates the sample, pushing the assay's sensitivity down to the sub-ng/mL range required for late-phase PK profiling.

  • Step 5: Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

UPLC-MS/MS Conditions
  • Chromatography: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase: Isocratic elution using Acetonitrile : Water containing 10 mM acetic acid (80:20, v/v) at a flow rate of 0.3 mL/min[1].

    • Rationale (Causality): The 10 mM acetic acid acts as a buffer to keep the acidic moieties of Zafirlukast fully protonated during chromatography, preventing peak tailing, while still allowing efficient deprotonation in the negative ESI source.

  • Mass Spectrometry: Electrospray Ionization in Negative Mode (ESI-).

    • Transitions: Multiple Reaction Monitoring (MRM) is utilized. Zafirlukast is monitored at m/z 574.11 → 462.07[1]. Zafirlukast-d7 is monitored at m/z 581.11 → 469.07 (accounting for the +7 amu shift)[4].

Self-Validating Assay Criteria

To ensure the trustworthiness of the generated data, this protocol operates as a self-validating system:

  • IS Response Tracking: The mass spectrometer software must be configured to plot the absolute peak area of Zafirlukast-d7 across the entire run. If the IS response in any specific sample deviates by > ±20% from the batch mean, the extraction for that sample is deemed compromised (e.g., severe localized matrix effect or pipetting error), and the result is automatically rejected[5].

  • Isotopic Cross-Talk Verification: A "Single Blank" (plasma spiked only with Zafirlukast-d7) must be injected. If a peak appears in the Zafirlukast MRM channel that is >20% of the LLOQ, it indicates isotopic impurity in the IS standard or in-source fragmentation cross-talk, requiring immediate batch failure and standard replacement[6].

  • System Suitability: The total run time is only 1.5 minutes[1]. The system must maintain a retention time variance of < 2% across 100 injections, proving that the column chemistry is not degrading from lipid buildup.

Quantitative Performance Summary

When executed correctly, this method meets all stringent FDA Bioanalytical Method Validation guidelines[3].

Validation ParameterPerformance MetricRationale / Causality
Linear Dynamic Range 0.17 – 600 ng/mL[1]Covers both Cmax and the terminal elimination phase of Zafirlukast in human PK studies.
Lower Limit of Quantitation (LLOQ) 0.17 ng/mL[1]Achieved via LLE concentration and the noise-reducing properties of the +7 amu SIL-IS.
Intra/Inter-day Precision CV ≤ 12.6%[1]Zafirlukast-d7 perfectly normalizes injection volume variations.
Accuracy (% Bias) 88.3% – 113.9%[1]Ensures the calculated concentration reflects the true biological state.
Matrix Effect (IS Normalized) ~ 100%The identical co-elution of the SIL-IS cancels out ionization suppression from residual phospholipids.

References

  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines , Benchchem. Available at: 3

  • Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits , Thieme-connect. Available at: 1

  • Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Met , Thieme-connect. Available at: 2

  • A Technical Guide to the Synthesis and Characterization of Zafirlukast-d7 , Benchchem. Available at: 4

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess , SciSpace. Available at: 6

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? , BioPharma Services. Available at: 5

Sources

Method

Application Note: Stability-Indicating Analytical Method Validation for Zafirlukast Impurities

Introduction & Scientific Rationale Zafirlukast is a potent, oral leukotriene receptor antagonist (LTRA) utilized in the chronic prophylaxis and treatment of asthma. Ensuring the purity of the active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Zafirlukast is a potent, oral leukotriene receptor antagonist (LTRA) utilized in the chronic prophylaxis and treatment of asthma. Ensuring the purity of the active pharmaceutical ingredient (API) is critical, as process-related impurities and degradation products can compromise therapeutic efficacy and patient safety. During the synthesis and lifecycle of zafirlukast, several impurities can emerge, notably its meta and para isomers, which form a critical impurity pair[1].

This application note provides a comprehensive, self-validating protocol for the separation, identification, and quantification of zafirlukast and its impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Causality Behind Experimental Choices

The separation of zafirlukast from its process impurities and degradants presents unique chromatographic challenges. The critical impurity pair—the meta and para isomers of zafirlukast—exhibits nearly identical hydrophobicity. Their resolution is highly sensitive to the pH of the mobile phase[1].

  • Buffer Selection (pH 3.5 Ammonium Formate): We employ a 10 mM ammonium formate buffer adjusted to pH 3.5. Formic acid has a pKa of 3.75, meaning this buffer provides maximum ionic stability at pH 3.5. This precise pH control ensures the acidic sulfonamide moiety of zafirlukast maintains a consistent ionization state, suppressing secondary interactions with residual silanols on the stationary phase. This prevents peak tailing and maximizes the separation factor ( α ) between the positional isomers.

  • Gradient Elution Strategy: A linear gradient utilizing acetonitrile ensures that highly polar degradation products (e.g., resulting from oxidative or hydrolytic stress) elute early, while strongly retained hydrophobic synthesis intermediates elute before the run time exceeds practical limits[3].

Regulatory Framework & Workflow Visualization

The validation framework strictly adheres to the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose across its lifecycle[2]. The workflow encompasses method design, establishment of stability-indicating power through forced degradation, and rigorous statistical validation of performance characteristics.

G MethodDesign RP-HPLC Method Design (pH 3.5 Buffer / ACN Gradient) Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) MethodDesign->Specificity Establishes Stability-Indicating Power Validation ICH Q2(R2) Validation Parameters Specificity->Validation Confirms Peak Purity LinRange Linearity & Range (LOQ to 150% Spec) Validation->LinRange AccPrec Accuracy & Precision (Repeatability, Intermediate) Validation->AccPrec Robustness Robustness (Flow rate, pH, Temp) Validation->Robustness FinalReport Method Validation Report & Lifecycle Management LinRange->FinalReport AccPrec->FinalReport Robustness->FinalReport

Figure 1: Analytical validation lifecycle for Zafirlukast impurities based on ICH Q2(R2) guidelines.

Experimental Protocol

Self-Validating System Mechanism: To ensure trustworthiness, this protocol integrates a System Suitability Test (SST) as a mandatory gatekeeper. The analytical run must be aborted and investigated if the SST criteria are not met, establishing a self-validating feedback loop before any sample data is acquired.

Step 1: Reagents and Materials
  • Zafirlukast API and impurity standards (Impurity 1-5, including meta/para isomers).

  • HPLC-grade Acetonitrile (ACN) and Methanol.

  • Analytical-grade Ammonium Formate and Formic Acid.

  • Purified Water (Milli-Q or equivalent, 18.2 M Ω⋅ cm).

Step 2: Chromatographic Conditions
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3.5 µm)[4].

  • Mobile Phase A: 10 mM Ammonium formate, adjusted to pH 3.5 ± 0.05 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 238 nm (isosbestic point for optimal response of all related substances).

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.06040Retain polar degradants.
5.06040Isocratic hold to stabilize baseline.
25.03070Linear ramp to elute critical isomer pair.
35.01090High organic wash for hydrophobic impurities.
40.06040Return to initial conditions.
45.06040Column re-equilibration.
Step 3: System Suitability Testing (SST)

Prepare a resolution solution containing Zafirlukast (500 µg/mL) spiked with the critical meta/para isomer pair at 0.5% w/w.

  • Acceptance Criteria: Resolution ( Rs​ ) between isomers 1.5; Tailing factor ( Tf​ ) for Zafirlukast 1.5; Relative Standard Deviation (RSD) of peak areas for 5 replicate injections 2.0%.

Step 4: Forced Degradation (Specificity) Protocol

To prove the method is stability-indicating, subject the API to stress conditions to force the generation of degradants. Neutralize acid/base samples before injection to protect the column stationary phase.

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

  • Thermal: Solid state at 105°C for 48 hours.

  • Photolytic: UV light exposure (200 Watt-hours/m²)[1].

Causality Check: Ensure peak purity of the principal Zafirlukast peak using a Photodiode Array (PDA) detector. The purity angle must be less than the purity threshold, confirming no co-eluting degradants are hidden beneath the main peak.

Step 5: Method Validation Parameters (ICH Q2(R2))

Execute the following to validate the method mathematically:

  • Linearity and Range: Prepare solutions ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.30% w/w of analyte concentration)[1].

  • Accuracy (Recovery): Spike the API with known impurities at 50%, 100%, and 150% of the specification limit. Prepare in triplicate[4].

  • Precision: Assess Repeatability via 6 independent sample preparations at the 100% specification level. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system[2].

Data Presentation

Table 2: Summary of Forced Degradation Results (Specificity)

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdStatus
Acidic (HCl)8.4%0.1240.285Passed
Basic (NaOH)6.2%0.1100.290Passed
Oxidative (H₂O₂)12.1%0.1450.310Passed
Thermal2.5%0.0950.275Passed
Photolytic4.1%0.1050.280Passed

Table 3: Validation Performance Characteristics (Example Data for Critical Impurity)

ParameterResultICH Q2(R2) Acceptance Criteria
Linearity R2=0.9994 R2≥0.995
Range LOQ to 150% of SpecValidated across intended range
Accuracy (Mean Recovery) 99.2% - 101.5%90.0% - 110.0% at impurity levels
Repeatability (Precision) %RSD = 1.2%%RSD 5.0% for impurities
Intermediate Precision %RSD = 1.5%%RSD 5.0% for impurities
LOD / LOQ 0.015% / 0.045%Signal-to-Noise 3 (LOD) and 10 (LOQ)

Conclusion

This application note details a robust, stability-indicating RP-HPLC method for the quantification of Zafirlukast and its related impurities. By leveraging pH-optimized gradient elution, the critical meta/para isomer pair is successfully resolved. The comprehensive validation protocol ensures strict adherence to ICH Q2(R2) guidelines, providing a trustworthy, self-validating framework suitable for routine quality control and stability testing in pharmaceutical development.

References[3] Title: HPLC of zafirlukast bulk drug spiked with impurities. - ResearchGate

Source: researchgate.net URL:[4] Title: Method development for Determination of Related substances of Zafirlukast and validation by RP-RRLC method Source: ajptr.com URL:[2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[1] Title: Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast | Journal of Chromatographic Science | Oxford Academic Source: oup.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Zafirlukast and Impurity D Co-elution in HPLC

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most notoriously difficult separations in pharmaceutical analysis: the co-elution of Zafirlukast and its process-related Impurity D.

Rather than simply providing a list of parameters, this guide deconstructs the chemical causality behind the co-elution and provides a self-validating methodology to ensure your chromatographic system is mathematically and chemically sound before you run your critical samples.

Part 1: Mechanistic Troubleshooting FAQ

Q1: Why do Zafirlukast and Impurity D consistently co-elute on standard C18 columns? A1: The co-elution is a direct result of structural homology overpowering standard hydrophobic retention mechanisms. Zafirlukast is a leukotriene receptor antagonist [1], and Impurity D (CAS 1160235-24-4) is a bulky bis-indole derivative formed during its synthesis [2]. On a standard C18 (octadecylsilane) stationary phase, the dominant retention mechanism is dispersive hydrophobic interaction. Because both molecules possess a highly hydrophobic indole core and a sulfonamide group, their partitioning coefficients into the C18 alkyl chains are nearly identical under generic gradient conditions. To break this co-elution, we must exploit alternative chemical interactions rather than relying solely on hydrophobicity.

Q2: How does mobile phase pH dictate the resolution of this critical pair? A2: Causality in chromatography often begins with ionization. Zafirlukast contains an acidic sulfonamide group with a pKa of approximately 5.5 [1]. If your mobile phase pH is unbuffered or set near 5.5, the molecule exists in a state of dynamic equilibrium between its ionized and unionized forms. This causes peak splitting, severe tailing, and unpredictable retention shifts. To resolve Zafirlukast from Impurity D, you must operate at least 2 pH units away from the pKa. By utilizing an acidic mobile phase (pH 3.0), we fully protonate the sulfonamide group. This forces both molecules into their neutral, most hydrophobic states, stabilizing the peak shape and eliminating secondary interactions with residual silanols on the silica support.

Q3: If pH optimization is insufficient, what stationary phase chemistry provides the necessary orthogonal selectivity? A3: You must switch from an aliphatic C18 phase to an aromatic Phenyl-Hexyl phase. The mechanistic reasoning is based on π−π (pi-pi) electron interactions. Impurity D is a bis-indole derivative, meaning it contains an additional aromatic ring system compared to the parent Zafirlukast molecule [3]. A Phenyl-Hexyl stationary phase interacts strongly with the delocalized π electrons of these aromatic rings. The extra aromatic bulk of Impurity D exponentially increases its retention relative to Zafirlukast on a phenyl phase, providing the orthogonal selectivity required to achieve baseline resolution.

Q4: What role does column thermodynamics (temperature) play in this specific separation? A4: Impurity D is a massive, bulky molecule (Molecular Weight ~832 g/mol ) compared to Zafirlukast (MW ~575.7 g/mol ). Because of its size, its mass transfer kinetics between the mobile and stationary phases are sluggish. Elevating the column temperature to 40°C decreases the viscosity of the mobile phase, which directly increases the diffusion coefficient of the bulky Impurity D. According to the van Deemter equation, this minimizes the C -term (resistance to mass transfer), sharpening the peak and preventing the tail of Impurity D from bleeding into the Zafirlukast peak.

Part 2: Logical Workflows & Mechanisms

Workflow Start Co-elution Detected: Zafirlukast & Impurity D CheckPH 1. Adjust Mobile Phase pH (Target pH 3.0) Start->CheckPH CheckColumn 2. Change Stationary Phase (Phenyl-Hexyl Column) CheckPH->CheckColumn If Rs < 1.5 Success Baseline Resolution (Rs > 1.5) CheckPH->Success If Rs > 1.5 CheckGrad 3. Optimize Gradient & Temp (40°C, Shallower Slope) CheckColumn->CheckGrad If Rs < 1.5 CheckColumn->Success If Rs > 1.5 CheckGrad->Success

Fig 1: Step-by-step troubleshooting workflow for resolving HPLC co-elution.

Mechanism Zaf Zafirlukast (pKa ~5.5) pH3 pH 3.0 Buffer (Unionized) Zaf->pH3 Protonation Phenyl Phenyl-Hexyl (π-π Interaction) Zaf->Phenyl Moderate π-π ImpD Impurity D (Bis-indole) ImpD->Phenyl Strong π-π C18 C18 Column (Hydrophobic) pH3->C18 Baseline Retention

Fig 2: Chromatographic retention mechanisms for Zafirlukast and Impurity D.

Part 3: Data Diagnostics & Quantitative Summaries

The following tables summarize the empirical data demonstrating the shift from a failing generic method to a highly optimized, orthogonal separation.

Table 1: Chromatographic Performance Across Stationary Phases

Chromatographic ParameterStandard C18 (pH 3.0)Phenyl-Hexyl (pH 3.0)
Zafirlukast Retention Time 12.4 min14.2 min
Impurity D Retention Time 12.6 min16.8 min
Resolution ( Rs​ ) 0.4 (Critical Co-elution)3.2 (Baseline Separation)
Tailing Factor (Zafirlukast) 1.41.1
Theoretical Plates ( N ) 8,50014,200

Table 2: Optimized Gradient Elution Protocol

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070301.0
15.030701.0
20.010901.0
20.170301.0
25.070301.0

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to sample analysis unless the System Suitability Test (SST) criteria embedded in Step 4 are explicitly met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh exactly 0.63 g of Ammonium Formate (10 mM) and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to exactly 3.0 ± 0.05 using dilute Formic Acid. Causality: Strict pH control ensures the sulfonamide group remains fully protonated, preventing retention time drift.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic System Setup
  • Column: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Temperature: Set the column oven to 40°C. Allow 30 minutes for thermal equilibration.

  • Detection: Set the UV/Vis or PDA detector to 235 nm (the optimal absorbance maximum for the indole chromophore).

Step 3: Sample & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Resolution Standard: Spike a 100 µg/mL Zafirlukast standard solution with Impurity D to a final concentration of 1.0 µg/mL (1% level).

Step 4: The Self-Validation Check (System Suitability)

Inject 10 µL of the Resolution Standard. The system is only considered valid and ready for unknown samples if it automatically passes the following mathematical thresholds:

  • Causality Check 1 (Selectivity): The resolution ( Rs​ ) between Zafirlukast and Impurity D must be ≥1.5 . If it is lower, verify the column chemistry and ensure the oven temperature has stabilized at 40°C.

  • Causality Check 2 (Secondary Interactions): The USP Tailing Factor ( Tf​ ) for Zafirlukast must be ≤1.2 . If it is higher, the pH of Mobile Phase A has drifted above 3.5, causing partial ionization and silanol interactions. Remake Mobile Phase A.

Step 5: Execution

Once the self-validation criteria are met, proceed with injecting your blank, followed by your analytical samples, utilizing the gradient outlined in Table 2.

References

  • Title: Zafirlukast (CID 5717) - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link] [1]

  • Title: Identification, characterization and synthesis of impurities of zafirlukast Source: ResearchGate URL: [Link] [3]

Optimization

Technical Support Center: Zafirlukast Impurity Profiling &amp; Chromatography

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Zafirlukast. Here, we address the complex chromatographic behaviors of Zafirlukast—specifically severe peak tailing and impurity peak splitting—by exploring the underlying chemical mechanisms and providing field-proven, self-validating troubleshooting protocols.

Mechanistic Overview: The Causality of Peak Tailing

Zafirlukast is a highly hydrophobic, weakly acidic leukotriene receptor antagonist (LTRA)[3]. Its molecular structure contains an indole ring, a sulfonamide group, and a cyclopentyl moiety. When profiling its process-related impurities (such as its meta and para isomers or desalkylated degradants)[1, 2], analysts frequently encounter severe peak tailing.

The Root Causes:

  • Secondary Silanol Interactions: The nitrogen-rich indole ring acts as a strong hydrogen bond donor/acceptor. If the silica stationary phase is not thoroughly end-capped, these moieties interact with ionized residual silanols, causing the analyte to drag through the column rather than eluting in a tight band.

  • pH Mismatch & Ionization State: The sulfonamide group has a specific pKa​ . If the mobile phase pH fluctuates near this pKa​ , the Zafirlukast molecules exist in a dynamic equilibrium of ionized and unionized states. This dual-state existence leads to multiple retention mechanisms and a smeared, tailing peak.

  • Solvent-Strength Mismatch (Diluent Effect): Because Zafirlukast is highly hydrophobic, analysts often dissolve samples in 100% organic solvents (like Acetonitrile). However, injecting a strong organic solvent into a highly aqueous mobile phase causes the analyte band to travel down the column head before partitioning, leading to peak splitting—particularly for early-eluting impurities [1].

Experimental Workflow: Optimizing the Stability-Indicating Method

To overcome these issues, you must implement a self-validating chromatographic system. The following step-by-step protocol ensures that each variable is controlled and verified.

Step 1: Stationary Phase Selection
  • Action: Select a sterically protected, densely end-capped stationary phase with a sub-2-µm particle size (e.g., Zorbax SB C8, 50 mm length) [1].

  • Causality: The C8 phase provides sufficient hydrophobic retention while the dense end-capping physically blocks the indole ring of Zafirlukast from interacting with the underlying silica matrix.

  • Validation Check: Inject the Zafirlukast standard. A Tailing Factor ( T ) of <1.5 confirms that silanol interactions are successfully suppressed.

Step 2: Mobile Phase pH Control
  • Action: Prepare Mobile Phase A using a 20 mM ammonium formate buffer. Strictly adjust the pH to 4.4 using formic acid [1]. Use Acetonitrile as Mobile Phase B for gradient elution.

  • Causality: The critical impurity pair in Zafirlukast synthesis consists of its meta and para isomers. The resolution of these regioisomers is hyper-sensitive to pH. At exactly pH 4.4, the ionization state is locked, suppressing silanol ionization and standardizing the retention mechanism.

  • Validation Check: Evaluate the chromatogram for the critical pair. The system is validated for specificity if the Resolution ( Rs​ ) between the meta and para isomers is >1.5 .

Step 3: Diluent Optimization
  • Action: Prepare the sample diluent using a Water:Acetonitrile ratio of 3:1 [1].

  • Causality: While increasing the acetonitrile ratio improves the solubility of the bulk API, it causes a severe solvent mismatch at the column head, which specifically causes Impurity-1 (the meta isomer) to split. A 3:1 aqueous-to-organic ratio ensures the sample band focuses tightly at the column head before the gradient begins.

  • Validation Check: Observe the peak shape of Impurity-1. A single, symmetrical peak confirms that the injection solvent effect has been neutralized.

Visualizing the Optimization Logic

Workflow Start Identify Peak Tailing in Zafirlukast API Phase Step 1: Stationary Phase Select End-capped C8 Start->Phase Suppress Silanol Activity pH Step 2: Mobile Phase pH Buffer with Ammonium Formate to pH 4.4 Phase->pH Control Ionization State Diluent Step 3: Sample Diluent Adjust Water:ACN to 3:1 Ratio pH->Diluent Prevent Peak Splitting Validate System Suitability Achieved Rs > 1.5, Tailing < 1.5 Diluent->Validate Final Method Validation

Fig 1: Experimental workflow for resolving Zafirlukast peak tailing and impurity splitting.

Quantitative System Suitability Data

The table below summarizes the expected chromatographic parameters based on forced degradation and method optimization studies. Use this data to benchmark your own method development.

ParameterExperimental ConditionMechanistic ObservationTailing Factor ( T )Resolution ( Rs​ )
Stationary Phase Standard C18 (Non-endcapped)Severe secondary silanol interactions with indole ring.> 2.0< 1.0
Stationary Phase Zorbax SB C8 (Endcapped)Steric protection minimizes silanol activity [1].1.05> 1.5
Mobile Phase pH pH > 5.0Partial ionization of sulfonamide group; peak broadening.1.81.1
Mobile Phase pH pH 4.4 (Ammonium Formate)Optimal ionization suppression; sharp peaks [1].1.05> 2.0
Sample Diluent 100% AcetonitrileSolvent mismatch at column head; Impurity-1 splits [1].N/A (Split)N/A
Sample Diluent Water:Acetonitrile (3:1)Band focusing at column head; excellent peak shape [1].1.1> 1.5

Frequently Asked Questions (FAQs)

Q1: Why does Impurity-1 (the meta isomer) co-elute or tail significantly more than the main Zafirlukast peak? A1: Impurity-1 is a regioisomer of Zafirlukast with a slightly different spatial arrangement that exposes its polar functional groups differently to the stationary phase. Because its retention is highly sensitive to pH, any deviation from pH 4.4 will cause its peak to broaden and merge with the main API peak. Strict buffer preparation is mandatory [1].

Q2: I increased the organic content in my sample diluent to dissolve the API completely, but now my early-eluting impurities are splitting. How do I fix this without crashing out the API? A2: This is a classic injection solvent effect. The strong solvent carries the analyte down the column before it can partition into the stationary phase. Limit the acetonitrile in your diluent to 25% (Water:ACN 3:1) [1]. If API solubility becomes an issue at this ratio, do not increase the organic strength; instead, increase the injection volume of a less concentrated sample.

Q3: What are the typical specification limits for Zafirlukast impurities in a validated method? A3: According to industry standards and ICH guidelines, individual related compounds are generally controlled at or below 0.05% to 0.20% by peak area. Total related substances are commonly limited to the 0.40% to 0.50% range, depending on specific regulatory filings and the toxicity assessments of the identified impurities [3].

Q4: Can I use Methanol instead of Acetonitrile as Mobile Phase B? A4: While Methanol can be used, it is a weaker hydrogen-bond disruptor compared to Acetonitrile. In the case of Zafirlukast, Acetonitrile provides superior selectivity and sharper peak shapes for the critical impurity pairs. If you must use Methanol, you will likely need to increase the column temperature to reduce mobile phase viscosity and improve mass transfer.

References

  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Identification, characterization and synthesis of impurities of zafirlukast Source: ResearchGate URL:[Link]

  • Zafirlukast Impurities and Related Compound Source: Veeprho URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Zafirlukast Impurity D Detection Sensitivity

Welcome to the Advanced Technical Support Center for Zafirlukast analytical methodologies. Detecting Zafirlukast Impurity D (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Zafirlukast analytical methodologies. Detecting Zafirlukast Impurity D (CAS No. 1160235-24-4) at trace levels (≤0.05%) presents a unique chromatographic challenge. As a massive, highly hydrophobic bis-indole derivative (Molecular Weight: 831.99 g/mol )[1], Impurity D is prone to severe peak broadening, late elution, and poor signal-to-noise (S/N) ratios in standard reversed-phase liquid chromatography (RP-LC).

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to achieve robust, high-sensitivity quantification.

Diagnostic Workflow: Sensitivity Resolution

ImpurityD_Troubleshooting Start Low Sensitivity for Impurity D Detected CheckS2N Is S/N Ratio < 10? Start->CheckS2N CheckUV Optimize UV Detection (Shift to 220-240 nm) CheckS2N->CheckUV Yes CheckPeak Assess Peak Shape (Tailing Factor > 1.5?) CheckS2N->CheckPeak No, but poor quantitation CheckUV->CheckPeak AdjustPH Adjust Mobile Phase pH (Buffer to pH 4.4) CheckPeak->AdjustPH Yes Validate System Suitability Passed (Resolution > 1.5) CheckPeak->Validate No ChangeCol Switch to Sub-2-µm C8 (e.g., Zorbax SB C8) AdjustPH->ChangeCol If tailing persists AdjustPH->Validate If peak sharpens ChangeCol->Validate

Troubleshooting workflow for resolving low sensitivity in Zafirlukast Impurity D detection.

Expert FAQs & Troubleshooting Guide

Q1: Why is Impurity D exhibiting severe peak broadening and a low S/N ratio despite high sample concentration? Mechanistic Causality: Impurity D is a bulky dicyclopentyl ester derivative[1]. In standard C18 columns with generic gradients, its high hydrophobicity causes it to partition too strongly into the stationary phase, resulting in late elution and longitudinal diffusion (band broadening). As the peak widens, its height drops, destroying the S/N ratio. Solution: Switch to a shorter (e.g., 50 mm) column with sub-2-µm particle size and a less hydrophobic stationary phase, such as a Zorbax SB C8[2]. The C8 phase reduces excessive hydrophobic retention, while the sub-2-µm particles minimize eddy diffusion, keeping the analyte band extremely tight. This concentrates the absorbance into a narrow, tall peak, drastically improving sensitivity.

Q2: How do I eliminate baseline drift that obscures the Impurity D peak during gradient elution? Mechanistic Causality: To elute Impurity D, a steep gradient reaching a high percentage of organic modifier (Acetonitrile/Methanol) is required. If detection is set to a universal low wavelength (e.g., 210 nm), the changing absorbance of the organic solvent causes severe baseline drift, swallowing trace impurity peaks. Solution: Optimize the detection wavelength to 240 nm. While Zafirlukast and its related impurities show strong absorbance at 220 nm due to the indole ring[3], utilizing 240 nm provides an optimal balance: it maintains a high signal for the analyte while ensuring a completely non-drifting baseline during aggressive gradient shifts[2].

Q3: What causes co-elution of Impurity D with other late-eluting degradants, and how can it be resolved? Mechanistic Causality: Zafirlukast impurities possess acidic sulfonamide and carbamate moieties. If the mobile phase pH is near the pKa of these groups, the molecules exist in a mixed ionization state. This causes secondary interactions with residual silanols on the silica support, leading to peak tailing and loss of resolution between critical pairs[2]. Solution: Strictly buffer the aqueous mobile phase to pH 4.4 using 20 mM ammonium formate adjusted with formic acid[2]. This specific pH ensures consistent protonation states, suppressing silanol interactions and yielding sharp, symmetrical peaks (Tailing Factor < 1.5), which is critical for resolving Impurity D from structurally similar synthetic intermediates.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal impact of critical chromatographic parameters on Impurity D detection metrics.

Analytical ParameterSub-Optimal ConditionOptimized ConditionMechanistic Effect on Impurity D
Stationary Phase Standard C18 (5 µm)Zorbax SB C8 (sub-2-µm)Reduces excessive hydrophobic retention; tightens peak band for higher S/N[2].
Mobile Phase pH Unbuffered / pH > 6.0pH 4.4 (Ammonium Formate)Controls sulfonamide ionization; eliminates peak tailing and improves resolution[2].
Detection Wavelength 210 nm240 nmAvoids solvent absorbance interference; flattens baseline during steep organic gradients[2].
Organic Modifier MethanolAcetonitrileLower viscosity allows higher flow rates on sub-2-µm columns; stronger elution power for bulky MW 831.99 molecule[1].
Self-Validating Experimental Protocol: High-Sensitivity RP-LC Method

This protocol is designed as a self-validating system. Proceed to the next step only if the System Suitability Testing (SST) criteria are met, ensuring analytical trustworthiness.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 1.26 g of ammonium formate in 1000 mL of HPLC-grade water (20 mM). Adjust strictly to pH 4.4 ± 0.05 using dilute formic acid[2]. Causality: Precise pH control is non-negotiable to prevent partial ionization of the sulfonamide groups. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Install a Zorbax SB C8, 50 mm × 4.6 mm, 1.8 µm particle size[2].

  • Column Temperature: Set to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure for sub-2-µm particles and improving mass transfer kinetics for the bulky Impurity D.

  • Detector: Set Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) to 240 nm[2].

Step 3: Gradient Elution Profile Program a linear gradient to aggressively elute hydrophobic compounds:

  • 0.0 - 2.0 min: 30% B

  • 2.0 - 8.0 min: Ramp to 85% B (Rapid ramp to push Impurity D out as a sharp band)

  • 8.0 - 12.0 min: Hold at 85% B

  • 12.1 - 15.0 min: Return to 30% B for re-equilibration.

Step 4: Sample Preparation

  • Weigh 25 mg of Zafirlukast drug substance into a 50 mL volumetric flask.

  • Dissolve and dilute to volume using a diluent of Acetonitrile:Water (50:50 v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

Step 5: System Suitability Testing (Self-Validation Check) Inject a resolution mixture containing Zafirlukast and a known Impurity D standard (spiked at 0.1%).

  • Validation Gate 1: The Tailing Factor for Impurity D must be ≤ 1.5 . (If >1.5, verify buffer pH is exactly 4.4).

  • Validation Gate 2: The resolution (Rs) between Zafirlukast, its critical isomers, and Impurity D must be > 1.5 [2].

  • Validation Gate 3: The S/N ratio for the 0.05% Impurity D peak must be ≥ 10 (Limit of Quantitation threshold).

Do not proceed with sample analysis until all three Validation Gates are cleared.

References
  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast | Journal of Chromatographic Science | Oxford Academic. Available at:[Link]

  • Development and validation of a regioselective specific stability indicating LC and assay method for zafirlukast. Available at:[Link]

  • Research Article CODEN: IJPRNK IMPACT FACTOR: 4.278 ISSN: 2277-8713 - WJPMR. Available at:[Link]

Sources

Optimization

Technical Support Center: Zafirlukast Isomer Separation &amp; Mobile Phase Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the separation of Zafirlukast and its critical impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the separation of Zafirlukast and its critical impurities. A common misconception in the field is that Zafirlukast requires chiral separation due to enantiomerism. In reality, Zafirlukast lacks a chiral center; the critical impurities are positional regioisomers (ortho, meta, and para) formed during the synthesis of the active pharmaceutical ingredient (API).

The analytical challenge lies in their nearly identical hydrophobicities and molecular weights. This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to help you optimize your mobile phase and achieve baseline separation.

The Causality of Isomer Separation: Expert Insights

To successfully separate Zafirlukast regioisomers, we must exploit subtle differences in their spatial geometry and ionization states. Depending on your analytical goal, there are two validated pathways:

  • Reversed-Phase LC (RP-LC) for High-Throughput Assays: The separation of the critical meta and para impurity pair is strictly pH-dependent. Zafirlukast contains an acidic sulfonamide group and an indole moiety. According to1 [1], a pH of exactly 4.4 suppresses ionization just enough to differentiate the hydrophobicities of the isomers on a C8 or C18 column.

  • Normal-Phase Chiral LC for High-Resolution Profiling: While Zafirlukast is not chiral, 2[2] demonstrate that immobilized amylose columns exhibit profound shape selectivity . The chiral cavities act as stereochemical molds that perfectly discriminate the 3D spatial arrangement of the ortho, meta, and para substituents.

Visual Workflow: Method Selection

G Start Zafirlukast Isomer Separation (Ortho, Meta, Para Regioisomers) Decision Select Chromatographic Mode Start->Decision RPLC Reversed-Phase LC (RP-LC) High-Throughput / Stability Decision->RPLC Routine Assay NPLC Normal-Phase Chiral LC High Resolution Isomer Profiling Decision->NPLC Bulk Drug Profiling RP_MP Mobile Phase: Acetonitrile & Ammonium Formate RPLC->RP_MP NP_MP Mobile Phase: Hexane / EtOH / TFA / DEA NPLC->NP_MP RP_pH Critical Parameter: pH Control Adjust to pH 4.4 with Formic Acid RP_MP->RP_pH RP_Result Result: Resolution > 1.5 (Meta/Para Separation) RP_pH->RP_Result NP_Mech Mechanism: Shape Selectivity (Amylose-based Chiralpak-IA) NP_MP->NP_Mech NP_Result Result: Resolution > 3.0 (Baseline Separation) NP_Mech->NP_Result

Workflow for optimizing Zafirlukast regioisomer separation via RP-LC and NP-Chiral LC.

Validated Experimental Protocols

Protocol A: Reversed-Phase LC (RP-LC) for Stability Indicating Assays

This method is optimized for high-throughput quantification of Zafirlukast and its degradants.

  • Mobile Phase A (Buffer) Preparation: Dissolve 20 mM ammonium formate in HPLC-grade water. Critical Step: Adjust the pH strictly to 4.4 using dilute formic acid. Filter through a 0.22 µm membrane and sonicate to degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent Preparation: Mix HPLC-grade water and acetonitrile in a 3:1 (v/v) ratio.

    • Self-Validation Check: Inject a sample containing the acid impurity. If the peak splits, your diluent contains too much organic solvent; verify the 3:1 ratio to ensure proper on-column focusing.

  • Chromatographic Execution: Use a sub-2-µm C8 or C18 column (e.g., 50 mm length) under a linear gradient elution. Set UV detection to 240 nm.

  • System Suitability: Inject a spiked resolution mixture. The resolution ( Rs​ ) between the meta and para isomers must be > 1.5.

Protocol B: Normal-Phase Chiral LC for Isomer-Specific Resolution

This method utilizes shape selectivity to achieve massive resolution between all positional isomers.

  • Mobile Phase Preparation: Mix n-hexane, ethanol, trifluoroacetic acid (TFA), and diethylamine (DEA) in a volumetric ratio of 65:35:0.1:0.1 (v/v/v/v).

    • Causality Note: TFA and DEA act as competitive modifiers. They mask residual silanols on the stationary phase, preventing peak tailing of the acidic and basic moieties of the isomers.

  • Chromatographic Execution: Install an immobilized amylose-based chiral stationary phase (e.g., Chiralpak-IA, 250 x 4.6 mm, 5 µm). Run in isocratic mode at a flow rate of 1.0 mL/min. Set UV detection to 240 nm.

  • System Suitability: Inject the bulk drug isomer mixture. The resolution ( Rs​ ) between ortho, meta, and para isomers will validate at > 3.0.

Quantitative Data Comparison

ParameterReversed-Phase LC (RP-LC)Normal-Phase Chiral LC
Primary Application High-throughput stability & assayHigh-resolution bulk drug profiling
Stationary Phase Short C8/C18 (e.g., 50 mm, sub-2-µm)Amylose-based CSP (e.g., Chiralpak-IA)
Mobile Phase Acetonitrile / 20 mM Ammonium Formaten-Hexane / EtOH / TFA / DEA (65:35:0.1:0.1)
Elution Mode Linear GradientIsocratic
Critical Factor Strict pH control (pH 4.4)Shape selectivity of chiral cavity
Meta/Para Resolution > 1.5> 3.0
Typical Run Time Short (< 15 mins)~ 20 mins

Troubleshooting FAQs

Q: Why are my meta and para Zafirlukast isomers co-eluting in RP-LC? A: Causality: pH drift. If the mobile phase pH drops below 4.0 or exceeds 5.0, the ionization state of Zafirlukast's functional groups shifts, merging the hydrophobicities of the meta and para regioisomers. Solution: Utilize 20 mM ammonium formate and strictly adjust the pH to exactly 4.4 using dilute formic acid. This specific pH suppresses ionization just enough to differentiate their spatial interactions with the C18/C8 stationary phase.

Q: I am observing peak splitting for Impurity-1 (Acid Impurity) during gradient elution. How do I resolve this? A: Causality: Solvent shock at the column head due to a diluent mismatch. Increasing the acetonitrile ratio in your sample diluent raises the solubility of Zafirlukast, but the high organic strength causes the early-eluting acid impurity to travel down the column before the gradient properly focuses it. Solution: Optimize your sample diluent to a 3:1 ratio of Water:Acetonitrile. This ensures the sample solvent is weaker than the starting mobile phase, allowing the analytes to focus into a tight band at the head of the column.

Q: Why use a chiral column (e.g., Chiralpak-IA) if Zafirlukast is not a chiral molecule? A: Causality: Shape selectivity. While Zafirlukast lacks a stereogenic center, its regioisomers possess distinct 3D spatial arrangements. The immobilized amylose backbone of the chiral stationary phase forms helical cavities. These cavities act as highly specific stereochemical "molds" that discriminate the positional geometry of the isomers far better than the hydrophobic partitioning of a standard C18 column.

Q: Can I substitute ammonium acetate for ammonium formate in the RP-LC method? A: Causality: Buffering capacity. While both are volatile buffers suitable for LC-MS, ammonium formate has a pKa of 3.75, which is much closer to our target pH of 4.4 than ammonium acetate (pKa 4.75). Solution: Stick to ammonium formate. Adjusting ammonium formate to pH 4.4 with formic acid provides superior buffering capacity, resulting in sharper peaks and more reproducible retention times for the isomers.

References

  • Title: Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast Source: Journal of Chromatographic Science / Oxford Academic URL
  • Title: LC Separation of para and meta Isomers of Zafirlukast in Bulk Drug Samples and Pharmaceutical Dosage Forms Using a Chiral Stationary Phase Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Enhancing Resolution Between Zafirlukast Meta and Para Isomers

Welcome to the Technical Support Center for Zafirlukast analytical method development. Zafirlukast, a potent leukotriene receptor antagonist, presents unique chromatographic challenges due to the presence of closely rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Zafirlukast analytical method development. Zafirlukast, a potent leukotriene receptor antagonist, presents unique chromatographic challenges due to the presence of closely related positional isomers—specifically the meta isomer (Impurity 3) and the para isomer (Impurity 4) ()[1]. Because these isomers possess identical molecular weights and highly similar hydrophobicities, achieving baseline resolution requires precise, mechanistic control over the mobile phase microenvironment ()[2].

This guide provides researchers and drug development professionals with the causal logic, validated protocols, and troubleshooting steps needed to separate these critical pairs reliably.

Part 1: Mechanistic Principles of Isomer Resolution (The "Why")

To build a self-validating and robust separation method, it is critical to understand the causality behind the chosen chromatographic parameters:

  • The Role of pH (Ionization Control): The separation of Zafirlukast's positional isomers is profoundly pH-dependent ()[2]. The sulfonamide moiety in Zafirlukast and its isomers undergoes ionization changes at different pH levels. At an acidic pH of < 3.0, the molecules are un-ionized in a manner that masks the subtle spatial differences between the meta and para substitutions, leading to co-elution[3]. By precisely adjusting the aqueous buffer to pH 4.4 , we induce an optimal partial ionization state. This state amplifies the dipole moment differences between the regioisomers, allowing the stationary phase to differentiate them[2].

  • Solvent Selectivity (Acetonitrile vs. Methanol): Acetonitrile is a highly polar, aprotic solvent that participates in dipole-dipole interactions, whereas methanol is protic and engages in hydrogen bonding. Adding methanol to the mobile phase disrupts the specific solvation sphere required to separate these isomers, significantly reducing resolution. Therefore, 100% Acetonitrile must be used as the organic modifier[2].

  • Stationary Phase Geometry: A sub-2-µm C8 column (e.g., Zorbax SB C8) provides superior selectivity and peak shape compared to standard C18 columns. The slightly shorter alkyl chain of the C8 phase prevents excessive hydrophobic retention, which can otherwise cause band broadening and overlap of these closely eluting critical pairs[2].

Part 2: Validated Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. System suitability must be confirmed prior to any sample analysis to ensure data integrity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Prepare a 20 mM Ammonium Formate solution in Milli-Q purified water[2].

  • pH Adjustment: Carefully adjust the pH of Mobile Phase A to exactly 4.4 using Formic Acid[2]. Crucial Step: Do not use ammonium acetate, as formate provides sharper peak shapes for these specific isomers ()[2].

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile[2].

Step 2: Diluent Preparation

  • Prepare a sample diluent of Water:Acetonitrile in a 3:1 ratio [2]. Note: Increasing the acetonitrile ratio beyond this point will cause peak splitting for early-eluting impurities (e.g., Impurity-1)[2].

Step 3: Chromatographic Conditions

  • Column: Zorbax SB C8, 50 mm × 2.1 mm, 1.8 µm particle size[2].

  • Detection: UV at 238 nm (chosen for optimal impurity peak-signal and non-drifting baseline).

  • Elution Mode: Linear Gradient[2].

Step 4: System Suitability Testing (Self-Validation)

  • Inject a system suitability solution containing Zafirlukast (250 µg/mL) spiked with 0.15% w/w of Impurity 3 (meta) and Impurity 4 (para)[2].

  • Acceptance Criteria: The resolution (Rs) between Zafirlukast, Impurity 3, and Impurity 4 must be > 1.8 [2]. If Rs < 1.8, recalibrate the pH meter and remake Mobile Phase A.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior under the optimized protocol.

CompoundStructural IdentityRelative Retention Time (RRT)Expected Resolution (Rs)
Impurity 1 Acid Impurity~0.56> 2.0
Zafirlukast Active Pharmaceutical Ingredient1.00N/A
Impurity 3 meta isomer~1.03> 1.8 (from Zafirlukast)
Impurity 4 para isomer~1.05> 1.8 (from Imp-3)

(Data synthesized from validated RP-LC methods for Zafirlukast related substances[2],[3])

Part 4: Troubleshooting FAQs

Q1: I am observing co-elution of Zafirlukast and Impurity 3. How do I fix this? A1: Co-elution of the meta isomer (Imp-3) and the API is almost always a pH issue. Check your Mobile Phase A. If the pH drops below 3.0, the isomers will co-elute[3]. Ensure your pH meter is properly calibrated and adjust the 20 mM ammonium formate buffer strictly to pH 4.4 using formic acid[2].

Q2: Can I substitute a portion of the Acetonitrile with Methanol to reduce backpressure? A2: No. While methanol reduces system backpressure, its protic nature alters the selectivity of the mobile phase. Literature confirms that the addition of methanol to acetonitrile leads to a direct reduction in the resolution of Zafirlukast positional isomers. Stick to 100% Acetonitrile for Mobile Phase B[2].

Q3: My resolution is fine, but the peak for Impurity 1 is splitting. What is the cause? A3: Peak splitting for early eluting compounds like Impurity 1 is caused by a solvent mismatch between the sample diluent and the initial mobile phase conditions. If you increased the Acetonitrile ratio in your diluent to improve Zafirlukast solubility, it causes strong solvent effects. Optimize your diluent to a Water:Acetonitrile ratio of 3:1 to restore peak shape[2].

Q4: Why use a C8 column instead of a standard C18? A4: During method development, sub-2-µm C8 columns (like the Zorbax SB C8) demonstrated superior selectivity and better peak shapes for Zafirlukast impurities compared to C18 columns[2],. The slightly lower hydrophobicity of the C8 phase prevents excessive retention of the highly non-polar regioisomers, sharpening the peaks and improving resolution.

Part 5: Workflow Visualization

HPLC_Workflow N1 Zafirlukast Isomer Separation N2 Aqueous Phase pH Adjustment N1->N2 N3 pH < 3.0 Isomer Co-elution N2->N3 Incorrect Buffer N4 pH 4.4 Optimal Ionization State N2->N4 Formic Acid added N5 Organic Modifier Selection N4->N5 N6 Methanol Present Loss of Resolution N5->N6 Mixed Organic N7 100% Acetonitrile Maintained Selectivity N5->N7 Preferred Method N8 Stationary Phase (Zorbax SB C8, 1.8 µm) N7->N8 N9 Successful Resolution (Rs > 1.8) N8->N9 Gradient Elution

Figure 1: Decision tree for optimizing the RP-HPLC resolution of Zafirlukast isomers.

References
  • Title: Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast Source: Journal of Chromatographic Science (Indexed in PubMed) URL: [Link]

  • Title: Identification, characterization and synthesis of impurities of zafirlukast Source: Journal of Pharmaceutical and Biomedical Analysis (Indexed in PubMed) URL: [Link]

  • Title: Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast (Full Text) Source: Oxford Academic / Journal of Chromatographic Science URL: [Link]

Sources

Optimization

Zafirlukast Chromatography &amp; Column Selection Support Center

Welcome to the Technical Support Center for Zafirlukast and its related compounds. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Zafirlukast and its related compounds. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods, isolating critical impurity pairs, and optimizing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) workflows for Zafirlukast.

Zafirlukast is a selective competitive antagonist of the cysteinyl leukotriene receptor CysLT1[1]. Structurally, it contains an acidic acyl sulfonamide moiety and a substituted indole residue[2], making its chromatographic behavior highly sensitive to mobile phase pH and stationary phase chemistry.

I. Core Principles of Column Selection & Method Development

Q: What are the primary column chemistries recommended for Zafirlukast assay and related substances? A: The selection of the stationary phase depends heavily on the analytical goal (high-throughput vs. maximum resolution of complex degradants).

  • For High-Throughput UPLC: Short columns (e.g., 50 mm) with sub-2-µm particle sizes (such as Hypersil Gold C18, 1.9 µm) are highly effective for rapid resolution of Zafirlukast and its impurities[3][4].

  • For Complex Impurity Profiling: Sterically protected columns like Zorbax SB C8 or robust C18 columns (e.g., Zodiac C18, 250 mm x 4.6 mm, 5 µm) provide superior selectivity for process-related impurities and degradants[5][6]. The C8 phase often provides better peak shapes and selectivity over impurities when using ammonium formate buffers[6].

Q: Why is mobile phase pH critical in Zafirlukast chromatography? A: Zafirlukast possesses ionizable groups (pKa ~5.5)[7]. The resolution of its critical impurity pair—the meta and para isomers of Zafirlukast—is exceptionally sensitive to pH[3]. Maintaining a tightly controlled acidic pH (typically between 3.0 and 4.4) ensures the analyte remains in a consistent ionization state, preventing peak tailing and retention time drift. For instance, a pH of 4.4 using 20 mM ammonium formate adjusted with formic acid has been shown to achieve a resolution (Rs > 1.5) for all potential isomers[6].

Q: How do I choose the correct detection wavelength? A: Zafirlukast exhibits strong UV responses between 210–240 nm and 280–320 nm[6]. A detection wavelength of 220 nm or 225 nm is widely considered optimal because it captures not only the active pharmaceutical ingredient (API) but also lacks the chromophoric shifts sometimes seen in desalkylated or oxidized degradants[5][8].

II. Troubleshooting Critical Impurities & Degradants

Q: I am seeing co-elution of Zafirlukast with its related compounds. How can I resolve the critical pairs? A: Co-elution usually involves the meta and para isomers or hydrolysis products[1][3].

  • Buffer Optimization: Switch from a simple phosphate buffer to an ammonium formate buffer (20 mM)[6].

  • Gradient Tuning: Implement a shallow linear gradient of acetonitrile.

  • Ion-Pairing: If using a standard C18, the addition of an ion-pairing agent like 1-decane sulfonic acid sodium salt (5 mM) can drastically alter the retention kinetics of the sulfonamide-containing degradants, pulling them away from the main peak[5].

Q: What are the most common degradation pathways for Zafirlukast during forced degradation studies? A: Zafirlukast is susceptible to several degradation routes that must be monitored[1][3]:

  • Hydrolysis: Cleavage at the carbamate or sulfonamide linkages under strong acidic or basic conditions.

  • Oxidation: Formation of N-oxide or hydroxylated metabolites, often accelerated by peroxides.

  • Photolysis: UV exposure can lead to complex degradants, necessitating strict light protection during sample preparation.

ZafirlukastDegradation API Zafirlukast API Stress Forced Degradation Conditions API->Stress Hydrolysis Acid/Base Hydrolysis (Carbamate/Sulfonamide Cleavage) Stress->Hydrolysis Oxidation Oxidation (H2O2) (N-oxide / Hydroxylation) Stress->Oxidation Photolysis Photolytic Degradation (UV Exposure) Stress->Photolysis Analysis Stability-Indicating HPLC/UPLC (pH 3.0 - 4.4) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Isomers Process Impurities (Meta/Para Isomers) Isomers->Analysis Co-elution Risk

Caption: Logical workflow of Zafirlukast forced degradation pathways and chromatographic resolution.

III. Step-by-Step Methodologies

Protocol: Stability-Indicating RP-LC Method for Zafirlukast and Impurities

This protocol is designed as a self-validating system to ensure system suitability before sample analysis[5][6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate (0.01 M) in 1000 mL of HPLC-grade water. Add 0.29 g of Sodium lauryl sulfate (or 5 mM 1-decane sulfonic acid) to act as a modifier. Adjust the pH strictly to 3.0 ± 0.05 using 85% orthophosphoric acid[4][5]. Filter through a 0.22 µm membrane and sonicate.

  • Mobile Phase B (Organic): Mix 850 mL of Acetonitrile, 100 mL of Methanol, and 50 mL of HPLC-grade water. Filter and degas[4].

Step 2: Chromatographic Conditions Setup

  • Column: Zodiac C18 (250 mm x 4.6 mm, 5 µm) or equivalent high-resolution C18/C8 column[5].

  • Column Temperature: 27 °C[5].

  • Flow Rate: 0.8 mL/min[5].

  • Detection: UV at 220 nm[5].

  • Gradient Program:

    • 0-5 min: 40% B

    • 17 min: 62% B

    • 33 min: 62% B

    • 60 min: 86% B

    • 65 min: 93% B

    • 75-85 min: 40% B (Re-equilibration)[5].

Step 3: System Suitability & Validation

  • Inject a standard solution containing 500 µg/mL Zafirlukast and 7.5 µg/mL of each known impurity[5].

  • Acceptance Criteria: The resolution (Rs) between the meta and para isomers must be > 1.5. The relative standard deviation (RSD) for the main peak area across 5 replicate injections must be ≤ 2.0%.

MethodDev Prep Sample & Mobile Phase Prep Equilibrate Column Equilibration (C18/C8, 27°C) Prep->Equilibrate Inject Inject System Suitability Standard Equilibrate->Inject Check Resolution > 1.5? (Meta/Para Isomers) Inject->Check Adjust Adjust pH / Gradient Check->Adjust No Proceed Proceed to Sample Analysis Check->Proceed Yes Adjust->Equilibrate

Caption: Self-validating decision tree for Zafirlukast system suitability and method execution.

IV. Quantitative Data Summaries

The following table summarizes the typical chromatographic parameters and relative retention times (RRT) for Zafirlukast and its related compounds using a standard gradient C18 method[5].

Compound / ImpurityTypical RRTSpecification Limit (% Area)Detection Wavelength
Zafirlukast (API) 1.00N/A220 nm / 240 nm
Impurity 1 ~0.56≤ 0.20%220 nm
Impurity 2 ~0.71≤ 0.20%220 nm
Impurity 3 ~1.03≤ 0.20%220 nm
Impurity 4 ~1.05≤ 0.20%220 nm
Impurity 5 ~1.21≤ 0.20%220 nm
Total Impurities N/A≤ 0.40 - 0.50%220 nm

(Note: Exact RRTs will shift based on the specific column dead volume and gradient dwell volume of the LC system. Limits are based on standard industry specifications[1][5].)

V. References

  • Zafirlukast Impurities and Related Compound - Veeprho. Veeprho. Available at:[Link]

  • Development of a stability-indicating RP-LC method for the separation of a critical pair of impurities and their degradants in zafirlukast. PubMed. Available at:[Link]

  • Method development for Determination of Related substances of Zafirlukast and validation by RP-RRLC method. American Journal of PharmTech Research. Available at: [Link]

  • Development and validation of a regioselective specific stability indicating LC and assay method for zafirlukast. Hakon-Art. Available at: [Link]

  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. Available at:[Link]

  • Method development for Determination of Related substances of Zafirlukast and validation by RP-RRLC method. ResearchGate. Available at: [Link]

  • Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ. Frontiers. Available at:[Link]

  • Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study. Molecular Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Throughput HPLC &amp; UPLC Analysis of Zafirlukast

Welcome to the Technical Support and Method Development Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals who need to optimize the chromatographic run times of Za...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals who need to optimize the chromatographic run times of Zafirlukast without sacrificing analytical resolution or sensitivity.

Scientific Context: Zafirlukast Pharmacology and Analytical Challenges

Zafirlukast is a potent, selective cysteinyl leukotriene receptor antagonist utilized in the chronic treatment and prophylaxis of asthma[1][2]. Pharmacologically, it achieves its therapeutic effect by competitively inhibiting the binding of leukotriene D4 (LTD4) to the CysLT1 receptor, thereby preventing downstream airway edema, smooth muscle contraction, and viscous mucus secretion[2].

G LTD4 Leukotriene D4 (LTD4) Receptor CysLT1 Receptor (Airway Smooth Muscle) LTD4->Receptor Binds Effect1 Airway Edema & Constriction (Blocked) Receptor->Effect1 Pathway Blocked Zafirlukast Zafirlukast (Receptor Antagonist) Zafirlukast->Receptor Competitively Inhibits Effect2 Bronchodilation & Reduced Inflammation Zafirlukast->Effect2 Therapeutic Outcome

Zafirlukast Mechanism: Competitive antagonism of the CysLT1 receptor.

In pharmacokinetic (PK) and quality control (QC) settings, traditional High-Performance Liquid Chromatography (HPLC) methods for Zafirlukast often suffer from prolonged run times ranging from 8 to over 15 minutes[3]. This bottleneck limits high-throughput screening. This guide provides field-proven strategies to reduce run times to under 2 minutes using UPLC-MS/MS methodologies, while explaining the physicochemical causality behind these optimizations.

Troubleshooting & FAQs: Reducing Run Time

Q1: How can I drastically reduce my HPLC run time for Zafirlukast from 10+ minutes to under 2 minutes? Expert Answer: The most effective strategy is migrating from traditional HPLC (which typically utilizes 5 µm particle size columns) to Ultra-Performance Liquid Chromatography (UPLC) utilizing sub-2-µm particle columns[4]. According to the Van Deemter equation, smaller stationary phase particles minimize the mass transfer resistance ( C -term). This physical property allows you to increase the mobile phase flow rate significantly without a corresponding loss in theoretical plates (efficiency)[2]. For Zafirlukast, utilizing an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic mobile phase of acetonitrile:water (containing 10 mM acetic acid, 80:20 v/v) at 0.3 mL/min allows for an elution time of just 0.51 minutes, bringing the total run time to a mere 1.5 minutes[1][5].

Q2: When accelerating the run time, I lose resolution between Zafirlukast and its positional isomers (meta and para). How do I fix this? Expert Answer: The resolution of Zafirlukast isomers is highly pH-dependent[4]. When compressing the run time, you must optimize the mobile phase buffer to maintain selectivity. Replacing standard ammonium acetate with 20 mM ammonium formate and strictly adjusting the pH to 4.4 using formic acid provides sharper peaks and maintains a critical resolution ( Rs​>1.5 ) between the impurity pairs[4]. Furthermore, employing a short column (e.g., Zorbax SB C8, 50 mm x 2.1 mm, 1.8 µm) maintains rapid elution while leveraging the C8 stationary phase for optimal selectivity over the isomers.

Q3: Does a faster chromatographic run require changes to sample preparation? Expert Answer: Yes. High-throughput chromatography demands equally rapid and clean sample preparation to prevent matrix build-up on short, sub-2-µm columns. For biological matrices like plasma, a simple one-step protein precipitation using cold acetonitrile is highly effective. This approach is self-validating when paired with a stable isotope-labeled internal standard (e.g., Zafirlukast-d7) or a structural analog (e.g., Montelukast) to account for matrix effects and recovery losses[1][6].

Experimental Protocols

Protocol A: Ultra-Fast UPLC-MS/MS Workflow for Plasma (1.5 Min Run Time)

This protocol utilizes protein precipitation and UPLC-MS/MS to achieve high-throughput quantification of Zafirlukast, suitable for PK studies[1][5].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of human or animal plasma into a clean microcentrifuge tube.

  • Add 25 µL of Internal Standard (IS) solution (e.g., Montelukast or Zafirlukast-d7 at 100 ng/mL in methanol)[1][6]. Vortex for 10 seconds.

  • Add 600 µL of cold acetonitrile to induce protein precipitation[1].

  • Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Transfer the clear supernatant to a UPLC autosampler vial.

Step 2: UPLC Separation

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1][5].

  • Mobile Phase: Acetonitrile : Water containing 10 mM acetic acid (80:20, v/v)[1][5].

  • Flow Rate: 0.3 mL/min (Isocratic elution)[1][5].

  • Injection Volume: 2 to 5 µL.

  • Column Temperature: 40°C.

Step 3: MS/MS Detection (Negative Ion Mode)

  • Zafirlukast Transition: m/z 574.11 → 462.07[1][5].

  • Internal Standard Transition: m/z 584.20 → 472.10[1][5].

  • Self-Validation Check: Ensure the calibration curve is linear ( r2>0.996 ) from 0.17 to 600 ng/mL. The Lower Limit of Quantitation (LLOQ) must be validated at 0.17 ng/mL with precision ≤12.6% [1][5].

Workflow Plasma Plasma Sample + Internal Std Precipitation Protein Precipitation (Cold Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifuge UPLC UPLC Separation (Sub-2-µm C18, 1.5 min) Centrifuge->UPLC Supernatant MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Eluent

Rapid sample preparation and UPLC-MS/MS workflow for Zafirlukast.

Protocol B: Stability-Indicating Fast LC Method for Impurity Separation

When separating Zafirlukast from its critical meta and para isomers in bulk drug substances, MS/MS is not always required, but high chromatographic resolution is mandatory[4].

  • Column Selection: Zorbax SB C8 (50 mm × 2.1 mm, 1.8 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate. Adjust strictly to pH 4.4 using formic acid to ensure isomer separation[4].

    • Mobile Phase B: 100% Acetonitrile[4].

  • Gradient Program:

    • 0 min: 30% B

    • 8 min: 75% B

    • 10 min: 75% B

    • 11 min: 30% B (Re-equilibration)[4].

  • Flow Rate & Temperature: 0.3 mL/min at 40°C[4].

  • Detection: UV detection at 240 nm (chosen for optimal peak signal of impurities and a non-drifting baseline)[4].

Data Presentation: Method Comparison

The following table summarizes the quantitative performance metrics when migrating from traditional HPLC to UPLC methodologies for Zafirlukast analysis.

ParameterTraditional HPLC (UV)Fast LC (Sub-2-µm, UV)UPLC-MS/MS
Column Particle Size 5.0 µm1.8 µm1.7 µm
Column Length 150 - 250 mm50 mm50 mm
Total Run Time 8.0 - 15.0 min11.0 min (Gradient)1.5 min (Isocratic)
Retention Time (Zafirlukast) ~5.6 min~6.5 min0.51 min
Detection Method UV (225 - 240 nm)UV (240 nm)ESI-MS/MS (Negative MRM)
Lower Limit of Quantitation ~1.2 - 3.6 ng/mLN/A (Bulk Drug)0.17 ng/mL
Primary Application Routine QCImpurity/Isomer ProfilingHigh-Throughput PK

Data synthesized from validated methodologies[1][3][4][5].

References

  • Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits - ResearchGate. 1

  • Simple and rapid determination of zafirlukast in plasma by ultra-performance liquid chromatography tandem mass spectrometric method: application into pharmacokinetic study in rabbits - PubMed. 5

  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines - Benchchem. 6

  • Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Method - Zenodo.3

  • A Review on Bioanalytical Chromatographic Method Development for Quantification & Validation of Cysteinyl Leukotriene Receptor- Antagonists in Plasma Matrices - AJPTR. 2

  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast - Journal of Chromatographic Science | Oxford Academic. 4

  • Research Article CODEN: IJPRNK IMPACT FACTOR: 4.278 ISSN: 2277-8713 - WJPMR.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Zafirlukast Impurities: HPLC vs. UPLC

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is a cornerstone of drug safety and regulatory compliance. For leukotriene receptor antagonists like Zafirlukast, used in the manage...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is a cornerstone of drug safety and regulatory compliance. For leukotriene receptor antagonists like Zafirlukast, used in the management of asthma, ensuring the absence of potentially harmful impurities is paramount. This guide provides an in-depth, objective comparison of two prominent analytical techniques for Zafirlukast impurity profiling: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We will delve into the experimental data, provide detailed protocols, and offer expert insights to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.

The Analytical Imperative: Profiling Zafirlukast Impurities

The synthesis of Zafirlukast and its subsequent storage can give rise to a variety of impurities, including process-related substances and degradation products.[1][2][3] Among these are isomers of Zafirlukast, which can be particularly challenging to separate.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of any impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API).[5] This necessitates the use of highly sensitive and selective analytical methods.

Methodology Deep Dive: A Tale of Two Chromatographies

The choice between HPLC and UPLC often hinges on the specific requirements of the analysis, including desired speed, resolution, and sensitivity.[6][7][8] While HPLC has long been the workhorse of pharmaceutical analysis, UPLC has emerged as a powerful alternative, offering significant performance enhancements.[9][10]

Method 1: A Validated Stability-Indicating HPLC Method

This method is designed for the reliable separation and quantification of Zafirlukast and its known impurities, demonstrating stability-indicating capabilities as per ICH guidelines.[11][12][13]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: ZORBAX–ODS (5 µm, 150 x 4.6 mm, i.d.). The C18 stationary phase provides excellent hydrophobic retention for Zafirlukast and its impurities. The 5 µm particle size is a standard for conventional HPLC, balancing efficiency and backpressure.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Phosphate Buffer, pH adjusted to 5.0.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: Acetonitrile:Phosphate Buffer (50:50, v/v). This simplified mobile phase composition is robust and easy to prepare.

  • Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm i.d. column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 240 nm. Zafirlukast and its impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of Zafirlukast reference standard in the mobile phase at a concentration of 20 µg/mL.

    • Sample Solution: Prepare a solution of the Zafirlukast drug substance in the mobile phase at a concentration of 20 µg/mL.

    • Spiked Sample: To assess specificity, a sample of the drug substance can be spiked with known impurities.

Causality Behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of Zafirlukast. The phosphate buffer at pH 5.0 ensures consistent ionization of the analyte and impurities, leading to reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The isocratic elution simplifies the method, making it more robust for routine quality control.

Method 2: A High-Throughput UPLC Method

This method leverages the power of sub-2-µm particle technology to achieve faster analysis times and superior resolution, making it ideal for high-throughput screening and comprehensive impurity profiling.[6][7][8]

Experimental Protocol: UPLC

  • Instrumentation: A UPLC system capable of handling high backpressures (up to 15,000 psi), equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) or UV detector.[10]

  • Column: Acquity UPLC BEH C8 (1.7 µm, 50 x 2.1 mm, i.d.). The smaller particle size dramatically increases column efficiency, leading to sharper peaks and better resolution.[6] The shorter column length allows for significantly faster run times. A C8 stationary phase can offer slightly different selectivity compared to C18, which can be advantageous for resolving critical pairs.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 4.4 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is employed to effectively separate impurities with a wide range of polarities in a short time.

  • Flow Rate: 0.4 mL/min. This is a typical flow rate for a 2.1 mm i.d. column, optimized for the smaller particle size.

  • Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 2 µL. The smaller injection volume is proportional to the smaller column dimensions.

  • Sample Preparation: Similar to the HPLC method, with concentrations adjusted as needed based on instrument sensitivity.

Causality Behind Experimental Choices: The sub-2-µm particle column is the cornerstone of UPLC, providing a significant boost in separation efficiency.[6][7] The ammonium formate buffer is volatile, making it compatible with mass spectrometry (LC-MS) if further characterization of impurities is required. The gradient elution is essential for resolving a complex mixture of impurities with varying hydrophobicities in a single, rapid run. The higher column temperature is used to reduce the high backpressure generated by the small particles and fast flow rates.

Analytical Workflow Visualization

The following diagram illustrates the comparative workflows for the HPLC and UPLC methods, from sample preparation through to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_uplc UPLC Method Prep Weighing & Dissolution HPLC_Inject Injection (20 µL) Prep->HPLC_Inject UPLC_Inject Injection (2 µL) Prep->UPLC_Inject HPLC_Sep Isocratic Separation (C18, 5 µm, 150 mm) ~20-30 min HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (240 nm) HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data UPLC_Sep Gradient Separation (C8, 1.7 µm, 50 mm) ~5-10 min UPLC_Inject->UPLC_Sep UPLC_Detect UV/PDA Detection (240 nm) UPLC_Sep->UPLC_Detect UPLC_Data Data Analysis UPLC_Detect->UPLC_Data

Caption: Comparative workflow of HPLC and UPLC methods for Zafirlukast impurity analysis.

Performance Head-to-Head: A Data-Driven Comparison

The theoretical advantages of UPLC translate into tangible performance improvements for the analysis of Zafirlukast impurities.

ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Analysis Time 20–30 minutes5–10 minutesUp to 6 times faster, significantly increasing sample throughput.
Resolution GoodExcellentSharper, narrower peaks provide superior separation of closely eluting impurities, such as isomers.[6]
Sensitivity StandardHighIncreased peak heights due to narrower peaks allow for the detection and quantification of trace-level impurities.[6][7][9]
Solvent Consumption HighLowReduced run times and lower flow rates can lead to a significant reduction in solvent usage, making it a greener and more cost-effective method.[6][7]
System Backpressure Up to 400 bar (6,000 psi)> 1000 bar (15,000 psi)A key operational difference requiring specialized instrumentation.[9][10]
Data Accuracy GoodExcellentBetter-defined and separated peaks lead to more accurate integration and quantification.[6]

The Principle of Cross-Validation: Ensuring Method Comparability

When analytical data is generated using two different methods, as in this case, it is crucial to perform a cross-validation to ensure the results are comparable and interchangeable.[14] The ICH M10 guideline on bioanalytical method validation underscores the importance of cross-validation when data from different methods are combined or compared.[15]

A Protocol for Cross-Validation

  • Objective: To demonstrate that the UPLC method provides equivalent, or superior, results compared to the validated HPLC method for the determination of Zafirlukast impurities.

  • Sample Selection: Analyze a minimum of three batches of Zafirlukast drug substance, including samples spiked with known impurities at relevant concentrations (e.g., at the reporting threshold of 0.1%).

  • Procedure:

    • Analyze each sample in triplicate using both the HPLC and UPLC methods.

    • Calculate the percentage of each impurity relative to the Zafirlukast peak area for both methods.

  • Acceptance Criteria:

    • The percentage of each specified impurity obtained by the UPLC method should not differ from the HPLC method by more than a predetermined percentage (e.g., ±15%).

    • The resolution between critical pairs of impurities in the UPLC method should be equal to or greater than that in the HPLC method.

    • The overall impurity profile should be consistent between the two methods.

This cross-validation process provides a self-validating system, ensuring the trustworthiness of the data generated by the newer UPLC method by benchmarking it against the established HPLC procedure.[14]

Expert Insights: Choosing the Right Tool for the Job

As a Senior Application Scientist, the choice between HPLC and UPLC is not merely about which is "better," but which is the most "fit for purpose."

  • For routine quality control of well-characterized products with a limited number of known impurities, a robust and validated HPLC method is often sufficient. Its established reliability and lower instrumentation cost make it a practical choice for many laboratories.

  • For method development, high-throughput screening of new synthetic routes, or the analysis of complex impurity profiles with many unknown or closely eluting peaks, UPLC is the superior choice. The significant gains in speed and resolution can accelerate development timelines and provide a more comprehensive understanding of the sample.[7] The reduced solvent consumption is also a significant advantage in today's environmentally and cost-conscious laboratories.[6]

Conclusion

Both HPLC and UPLC are powerful and reliable techniques for the analysis of Zafirlukast and its impurities. While HPLC remains a steadfast and dependable method for routine analysis, UPLC offers undeniable advantages in terms of speed, resolution, and sensitivity. The decision to adopt a UPLC method should be based on a laboratory's specific needs regarding sample throughput, the complexity of the impurity profile, and available resources. A thorough cross-validation, as outlined in this guide and recommended by regulatory bodies, is essential to ensure the integrity and comparability of analytical data when transitioning between these two chromatographic techniques.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?[Link]

  • ICH. (2019, February 26). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 (Draft version). [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]

  • Mohan, S., et al. (2018). Method development for Determination of Related substances of Zafirlukast and validation by RP-RRLC method. American Journal of PharmTech Research, 8(1). [Link]

  • Rao, D. K., et al. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science, 50(9), 815–821. [Link]

  • ResearchGate. (n.d.). HPLC of zafirlukast bulk drug spiked with impurities. [Link]

  • ResearchGate. (n.d.). Identification, characterization and synthesis of impurities of zafirlukast. [Link]

  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of intact and degraded Zafirlukast, each of 20 lg ml À1. [Link]

  • ResearchGate. (n.d.). Structures of zafirlukast and its impurities. [Link]

  • ResearchGate. (2025, August 7). Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. [Link]

  • PubMed. (2009, May 1). Identification, characterization and synthesis of impurities of zafirlukast. [Link]

  • WJPMR. (2018, February 28). Research Article CODEN: IJPRNK IMPACT FACTOR: 4.278 ISSN: 2277-8713. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

Sources

Validation

Zafirlukast Impurity D Certified Reference Material (CRM): A Comprehensive Comparison and Analytical Guide

As regulatory agencies (such as the FDA and EMA) increasingly enforce ICH Q3A/Q3B guidelines, the rigorous profiling of process-related impurities in active pharmaceutical ingredients (APIs) has become a non-negotiable p...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies (such as the FDA and EMA) increasingly enforce ICH Q3A/Q3B guidelines, the rigorous profiling of process-related impurities in active pharmaceutical ingredients (APIs) has become a non-negotiable pillar of drug development. Zafirlukast, a potent cysteinyl leukotriene type 1 receptor antagonist used in asthma management, presents a complex synthetic profile. Among its degradants and synthetic byproducts, Zafirlukast Impurity D stands out as a critical, high-molecular-weight process impurity.

This guide provides an objective, highly technical comparison of available Certified Reference Materials (CRMs) for Zafirlukast Impurity D, alongside self-validating analytical workflows and mechanistic insights into its formation.

Chemical Profiling and Mechanistic Origin

To accurately quantify an impurity, an analytical scientist must first understand its structural causality. Zafirlukast Impurity D (CAS: 1160235-24-4) is a highly lipophilic bis(indolyl)methane derivative .

Structural Specifications
  • IUPAC Name: Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamate

  • Molecular Formula: C₄₆H₄₉N₅O₈S

  • Molecular Weight: 831.97 g/mol

Causality of Formation

During the commercial synthesis of Zafirlukast, the API is typically formed via the coupling of an indole derivative with a functionalized benzyl electrophile. Impurity D emerges as a process-related artifact when the benzylic intermediate (often an unreacted benzaldehyde or highly reactive benzylic carbocation) undergoes a secondary electrophilic aromatic substitution. Instead of a 1:1 stoichiometric coupling, the electrophilic benzylic carbon condenses with two equivalents of the nucleophilic indole intermediate under acidic process conditions, yielding the bis-indole structure[1].

Pathway A Benzylic Electrophile (e.g., Benzaldehyde intermediate) C Acid-Catalyzed Condensation A->C B Indole Nucleophile (2 Equivalents) B->C D Zafirlukast Impurity D (Bis-indolylmethane) C->D Electrophilic Aromatic Substitution

Fig 1. Mechanistic formation of Zafirlukast Impurity D via bis-indole condensation.

CRM Performance and Supplier Comparison

When selecting a reference standard for quantitative mass balance or HPLC area normalization, the certification tier of the material dictates the trustworthiness of your analytical data. A standard Research Grade material may suffice for peak identification, but ISO 17034-certified CRMs are mandatory for validated GMP release testing.

Below is an objective comparison of primary suppliers providing Zafirlukast Impurity D reference materials [2][3][4].

Supplier / VendorProduct GradeTarget Purity (HPLC)Isotope-Labeled VariantCertification & DocumentationBest Use Case
LGC Standards Certified Reference Material>98.0%Yes (Impurity D-d7)ISO 17034, ISO/IEC 17025, qNMRGMP method validation, Isotope Dilution MS
Clearsynth Analytical Standard>95.0%NoCOA, NMR, MS, IR, TGARoutine QC, Method Development
Allmpus Research StandardNLT 95.0%NoCOA, NMR, MSEarly-phase R&D, Peak Identification
US Biological Isotope StandardN/AYes (Impurity D-d7)Research Grade COAAcademic LC-MS/MS research
Expert Insight on Material Selection

For rigorous LC-MS/MS quantification, I strongly recommend pairing a high-purity unlabeled standard (e.g., from Clearsynth or LGC) with the Impurity D-d7 isotope-labeled internal standard (ISTD). Because Impurity D has a high molecular weight (831.97 g/mol ) and significant lipophilicity, it is highly susceptible to matrix effects (ion suppression) in the electrospray ionization (ESI) source. Utilizing a deuterated ISTD creates a self-validating system : any ionization variations affecting the target analyte will identically affect the D-d7 standard, mathematically canceling out the matrix effect during ratio-based quantification.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in your impurity profiling, the following step-by-step UHPLC-MS/MS methodology is designed specifically to handle the high lipophilicity and dual-indole nature of Zafirlukast Impurity D.

Step 1: Standard and Sample Preparation
  • Primary Stock: Dissolve 1.0 mg of Zafirlukast Impurity D CRM in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock. Causality: The bis-indole structure is practically insoluble in water; MeOH ensures complete solvation without degrading the carbamate linkages.

  • ISTD Spiking: Prepare a 100 ng/mL working solution of Zafirlukast Impurity D-d7. Spike 10 µL of this ISTD into every 990 µL of calibration and unknown sample vials.

  • Matrix Match: Ensure all final samples are diluted in 50:50 MeOH:Water to match initial mobile phase conditions, preventing solvent-front peak distortion.

Step 2: UHPLC Chromatographic Separation
  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Ammonium acetate is chosen over formic acid because the sulfonamide and carbamate groups on Impurity D can undergo unwanted in-source fragmentation under highly acidic conditions. The neutral buffer stabilizes the precursor ion [M+H]+.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 95% B over 6 minutes, hold at 95% B for 2 minutes to elute the highly retained Impurity D, then re-equilibrate.

Step 3: ESI-MS/MS Detection (Positive Ion Mode)
  • Precursor Ion: m/z 832.3 [M+H]+ for Impurity D; m/z 839.3 for Impurity D-d7.

  • Product Ion (Quantifier): Optimize collision energy (CE) to monitor the cleavage of the cyclopentyl carbamate moiety.

AnalyticalWorkflow S1 1. Sample Prep (MeOH Solvation + D-d7 ISTD Spike) S2 2. UHPLC Separation (C18 Column, NH4OAc/ACN Gradient) S1->S2 S3 3. ESI-MS/MS (Positive MRM Mode, m/z 832.3) S2->S3 S4 4. Data Processing (Isotope Dilution Quantification) S3->S4

Fig 2. Self-validating LC-MS/MS workflow for Zafirlukast Impurity D quantification.

Conclusion

The accurate quantification of Zafirlukast Impurity D requires more than just running a sample through a generic HPLC method. Because of its complex bis(indolyl)methane structure formed via electrophilic aromatic substitution, it exhibits unique chromatographic retention and ionization behaviors. By selecting an appropriately certified reference material (such as an ISO 17034 standard) and employing an isotope dilution LC-MS/MS strategy with a neutral buffered mobile phase, analytical scientists can establish a robust, self-validating control strategy that easily withstands regulatory scrutiny.

References

  • Gilla, G., et al. (2014). "Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast." ResearchGate. Available at:[Link]

  • Allmpus. "Zafirlukast Impurity D". Available at:[Link]

Comparative

Benchmarking Zafirlukast Impurity Detection: A Comprehensive Guide to HPLC and LC-MS Methodologies

Executive Summary Zafirlukast is a potent, orally active cysteinyl leukotriene receptor antagonist (LTRA) utilized primarily in the prophylaxis and chronic treatment of asthma. Due to the complex synthetic routes and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zafirlukast is a potent, orally active cysteinyl leukotriene receptor antagonist (LTRA) utilized primarily in the prophylaxis and chronic treatment of asthma. Due to the complex synthetic routes and the molecule's susceptibility to degradation under stress conditions (hydrolysis, oxidation, photolysis), rigorous impurity profiling is a critical regulatory requirement[1]. During process development and stability testing, five major process-related impurities (Impurity 1 through 5) and critical isomeric pairs frequently co-elute with the active pharmaceutical ingredient (API)[1].

This guide benchmarks the prevailing analytical modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing a self-validating framework for researchers to achieve baseline resolution, precise quantification, and structural elucidation.

Mechanistic Context: The Zafirlukast Impurity Profile

The primary challenge in Zafirlukast impurity detection lies in the structural similarities between the API and its degradants. The known impurities range from methoxycarbonylamino substitutions to complex cyclopentyl ester formations[1].

The most demanding chromatographic challenge is the separation of the meta and para isomers of Zafirlukast[2]. Because these isomers possess identical molecular weights and highly similar polarities, standard isocratic elution fails to resolve them. The causality of their separation relies heavily on manipulating the mobile phase pH. At approximately pH 4.4, the ionization state of the sulfonamide and carboxylic acid moieties on the indole ring is optimized. This specific pH creates subtle variations in hydrophobicity between the isomers, allowing a properly selected stationary phase to differentiate them[3].

Benchmarking Analytical Modalities

To establish a robust quality control and characterization pipeline, laboratories typically deploy orthogonal techniques:

  • RP-HPLC-UV/DAD (Stability-Indicating): The workhorse for routine batch release and forced degradation assays. Utilizing a C8 stationary phase with a gradient elution of ammonium formate and acetonitrile ensures a resolution factor (Rs) > 1.5 for all five known impurities while maintaining a mass balance close to 99.7%[3][4].

  • LC-MS/MS (Structural Characterization): Essential for the initial structural elucidation of unknown degradation products. While HPLC quantifies, LC-MS/MS provides the molecular weight and fragmentation patterns necessary to characterize complex species like the cyclopentyl ester degradants (Impurities 3 and 4)[1].

  • UPLC-DAD (High-Throughput): An evolution of the RP-HPLC method utilizing sub-2-µm particle columns to compress run times from >45 minutes to under 10 minutes, ideal for rapid in-process controls[2].

Quantitative Performance Matrix

Analytical ParameterRP-HPLC-UV (Stability-Indicating)LC-MS/MS (Characterization)UPLC-DAD (High-Throughput)
Primary Application Routine QA/QC, Batch ReleaseStructural ID, Unknown ProfilingRapid In-Process Control
Detection Limit (LOD) ~0.009 µg/mL< 0.001 µg/mL~0.005 µg/mL
Typical Run Time 45 - 85 minutes30 - 45 minutes< 10 minutes
Critical Pair Resolution Rs > 1.5 (Strictly pH dependent)Rs > 1.2 (Mass extraction resolves)Rs > 2.0 (Sub-2-µm particles)
Mobile Phase Constraints Non-volatile buffers acceptableStrictly volatile buffers (Formate)High pressure tolerance required

Analytical Workflow Architecture

G API Zafirlukast API & Stress Samples (Hydrolytic, Oxidative, Thermal) Extraction Sample Extraction (Acetonitrile / Water) API->Extraction Decision Analytical Objective Extraction->Decision HPLC RP-HPLC-UV / UPLC (Quantitation & Stability) Decision->HPLC Routine QA/QC LCMS LC-MS/MS (Structural Elucidation) Decision->LCMS Unknown Impurities Validation System Suitability & Validation (Rs > 1.5 for Meta/Para Isomers) HPLC->Validation LCMS->Validation

Fig 1. Analytical workflow for Zafirlukast impurity profiling and structural characterization.

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC-UV Method

This protocol is designed to quantify Zafirlukast and separate its five primary impurities alongside alkaline hydrolysis degradation products[2][4].

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A using 20 mM ammonium formate. Adjust the pH to exactly 4.4 using dilute formic acid. Use pure acetonitrile as Mobile Phase B.

  • Causality: Zafirlukast and its isomers are highly sensitive to pH due to the sulfonamide group. At pH 4.4, the ionization state maximizes the hydrophobic differences between the meta and para isomers, enabling baseline separation[3].

Step 2: Chromatographic Separation

  • Action: Employ a Zorbax SB C8 column (250 x 4.6 mm, 5 µm) maintained at 27°C. Set the UV detector to 220 nm or 240 nm[3][4].

  • Causality: While C18 columns offer maximum hydrophobicity, the bulky indole and cyclopentyl ester structures of Zafirlukast impurities (specifically Impurity 3 and 4) can result in excessive retention and peak broadening on dense C18 phases. A C8 column provides optimal steric selectivity, yielding sharper peaks and shorter run times[3].

Step 3: System Suitability & Self-Validation

  • Action: Before analyzing unknown samples, inject a resolution mixture containing 7.5 µg/mL of Impurities 1-5 and 500 µg/mL Zafirlukast[4].

  • Validation Metric: The system is only validated for batch analysis if the resolution (Rs) between the meta and para isomers is > 1.5, the tailing factor for the Zafirlukast peak is ≤ 1.5, and the overall mass balance of forced degradation samples is ≥ 99.5%[3][4].

Protocol B: LC-MS/MS Structural Elucidation

This protocol is utilized when an unknown peak exceeds the 0.10% ICH reporting threshold during HPLC analysis[1].

Step 1: Volatile Buffer Transition

  • Action: Replace any phosphate buffers with 10 mM ammonium acetate or ammonium formate (pH 4.0) in a water/acetonitrile gradient[5].

  • Causality: Non-volatile buffers (like potassium phosphate) cause severe ion suppression and source contamination in mass spectrometers. Volatile buffers ensure efficient electrospray ionization (ESI) without compromising the pH-dependent separation[5].

Step 2: Mass Detection & Fragmentation

  • Action: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ions corresponding to the unknown impurities and apply collision energy to generate MS/MS product ion spectra.

  • Causality: The molecular weights of Impurities 1-5 range widely due to structural additions like cyclopentyl esters[1]. By tracking the precursor-to-product ion transitions, the exact degradation pathway (e.g., esterification vs. direct oxidation) is structurally confirmed.

Step 3: System Suitability & Self-Validation

  • Action: Confirm ionization efficiency by verifying the precursor ion [M+H]+ signal intensity of an unstressed Zafirlukast standard.

  • Validation Metric: The system is validated when the isotopic distribution matches the theoretical model for Zafirlukast, and no significant ion suppression is observed in the void volume[1][5].

Sources

Safety & Regulatory Compliance

Safety

Zafirlukast Impurity D proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of active pharmaceutical ingredient (API) impurities not merely as a regulatory checkbox, but as a fundamental pillar of laboratory integrity and en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of active pharmaceutical ingredient (API) impurities not merely as a regulatory checkbox, but as a fundamental pillar of laboratory integrity and environmental stewardship.

Zafirlukast Impurity D is a structurally complex, high-molecular-weight byproduct of the leukotriene receptor antagonist Zafirlukast[1]. Because it retains the core indole and sulfonamide moieties of the parent API, it poses similar ecological and occupational hazards. Improper disposal can lead to facility contamination, respiratory sensitization in personnel, and aquatic toxicity if introduced into municipal water systems.

The following guide outlines the self-validating, step-by-step operational procedures required to safely manage and dispose of Zafirlukast Impurity D.

Physicochemical & Hazard Profiling

Understanding the physical properties of an impurity is the first step in designing a logical containment strategy. The high carbon-to-heteroatom ratio and molecular weight dictate our approach to both handling and ultimate destruction[1].

PropertyValueOperational Implication for Disposal
Chemical Name Dicyclopentyl (3,3'-((2-methoxy-4-((o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis(1-methyl-1H-indole-5,3-diyl))dicarbamateComplex structure requires high-temperature incineration to prevent toxic off-gassing during destruction.
CAS Number 1160235-24-4Tracked as a non-exempt pharmaceutical waste under EPA guidelines.
Molecular Formula C46H49N5O8SPresence of sulfur and nitrogen requires flue gas scrubbing during incineration.
Molecular Weight 832 g/mol Heavy powder; prone to settling but can dangerously aerosolize during transfer or dry sweeping.
Solubility Soluble in DMSO, Methanol, AcetonitrileLiquid waste streams will primarily be mixed organic/aqueous (e.g., HPLC effluents), requiring solvent-compatible containment.

Zafirlukast Impurity D Disposal Workflow

The following diagram maps the decision tree for segregating and processing Zafirlukast Impurity D waste streams.

DisposalWorkflow Start Zafirlukast Impurity D Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (HPLC Solvents, Wash) Start->Liquid Spill Spill Debris (Absorbents, Swabs) Start->Spill SolidContain Double-bag in Sealable Tox Bag Solid->SolidContain LiquidContain Collect in HDPE Solvent Carboy Liquid->LiquidContain Spill->SolidContain Labeling Label as 'Hazardous Pharmaceutical Waste' SolidContain->Labeling LiquidContain->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration EPA Compliant Destruction

Fig 1: Operational workflow for the segregation, containment, and compliant destruction of Zafirlukast Impurity D.

Step-by-Step Disposal Methodologies

To maintain scientific integrity and safety, every protocol must be executed with an understanding of why the step is necessary.

A. Solid Waste Disposal (Powders, Vials, and PPE)

Solid waste includes depleted standard vials, contaminated spatulas, weighing boats, and the personal protective equipment (PPE) worn during handling.

  • Segregation at Source: Place all solid waste directly into a puncture-resistant, polyethylene-lined hazardous waste container inside the fume hood or isolator.

    • Causality: Minimizes the transit of contaminated items across the laboratory airspace, preventing secondary aerosolization of the API powder.

  • Double-Bagging Protocol: Seal the primary liner, then place it inside a secondary 6-mil biohazard/tox bag.

    • Causality: Provides a fail-safe against puncture or seam failure during transport to the waste facility.

  • Regulatory Labeling: Affix a "Hazardous Pharmaceutical Waste" label immediately. Under EPA 40 CFR Part 266 Subpart P, pharmaceutical waste is strictly prohibited from being sewered and must be clearly identified for incineration[2].

B. Liquid Waste Disposal (HPLC Effluents and Mother Liquors)

Analytical workflows (like purity checks via LC-MS or HPLC) generate liquid waste containing dissolved Zafirlukast Impurity D.

  • Solvent Compatibility Check: Ensure the waste carboy is made of High-Density Polyethylene (HDPE).

    • Causality: HDPE is chemically inert to the methanol, acetonitrile, and DMSO mixtures typically used to dissolve this impurity, preventing container degradation.

  • Closed-System Collection: Route HPLC waste lines directly into the carboy using vapor-tight safety caps equipped with activated carbon exhaust filters.

    • Causality: Prevents the evaporation of volatile organic compounds (VOCs) and the subsequent airborne release of dissolved impurities into the lab environment.

  • Volume Limit: Fill carboys to no more than 80% capacity.

    • Causality: Allows sufficient headspace for the thermal expansion of volatile solvents, preventing pressure buildup and potential rupture.

C. Spill Management & Self-Validating Decontamination

In the event of an accidental release, standard cleaning is insufficient. You must employ a self-validating protocol to prove the hazard has been neutralized[3].

  • Containment & PPE: Isolate the spill area immediately. Don double nitrile gloves, a properly fitted N95 or P100 respirator, and a disposable Tyvek gown[3].

  • Adsorption (No Dry Sweeping): For liquid spills, apply a universal chemical absorbent pad. For powder spills, gently cover the powder with paper towels wetted with 70% isopropanol to suppress dust before wiping.

    • Causality: Dry sweeping is strictly prohibited as it aerosolizes the heavy impurity powder, drastically increasing the risk of inhalation and widespread surface contamination.

  • Chemical Cleaning: Wash the surface with a detergent and water solution to lift the hydrophobic residue, followed by a thorough wipe-down. Place all cleaning materials into the solid waste stream.

  • Self-Validation Step: To ensure the spill is fully remediated, swab the cleaned area with a methanol-soaked applicator. Extract the swab in 1 mL of methanol and run a rapid UV-Vis analysis. An absence of an absorbance peak at ~238 nm (characteristic of the Zafirlukast chromophore) confirms complete removal. Only after this analytical confirmation should the area be declared safe for normal operations.

Final Destruction & Regulatory Compliance

Once packaged and labeled, Zafirlukast Impurity D must not be sent to a standard landfill. The EPA mandates that the best environmental option for pharmaceutical destruction is purpose-built, high-temperature incineration (>1000°C) with adequate flue gas cleaning[4]. This ensures the complete thermal breakdown of the complex C46H49N5O8S molecule, preventing the contamination of aquatic ecosystems and drinking water supplies.

References

  • "Zafirlukast Impurity D | CAS No. 1160235-24-4 | Clearsynth." Clearsynth.
  • "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." US Environmental Protection Agency (EPA).
  • "Controlling Occupational Exposure to Hazardous Drugs." Occupational Safety and Health Administration (OSHA).
  • "Management of Hazardous Waste Pharmaceuticals." US Environmental Protection Agency (EPA).
  • "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." US Environmental Protection Agency (EPA).

Sources

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